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  • Product: (S)-4-Nitro-homophenylalanine
  • CAS: 705919-70-6

Core Science & Biosynthesis

Foundational

Technical Guide to the Spectroscopic Characterization of (S)-4-Nitro-homophenylalanine

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of (S)-4-Nitro-homophenylalanine (CAS: 705919-70-6), a non-proteinogenic amino acid of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of (S)-4-Nitro-homophenylalanine (CAS: 705919-70-6), a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] While experimental data for this specific chiral molecule is not widely published, this document synthesizes information from analogous compounds and first-principle spectroscopic theory to present a robust, predictive analysis. We detail methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical characterization of novel amino acid derivatives.

Introduction: The Scientific Imperative

(S)-4-Nitro-homophenylalanine is a derivative of L-homophenylalanine, an analogue of L-phenylalanine with an extended 2-phenylethyl side-chain.[3] The incorporation of a nitro group at the para-position of the phenyl ring dramatically alters the molecule's electronic properties and reactivity, making it a valuable building block for peptide synthesis and the development of novel therapeutics.[1] Accurate and unambiguous structural confirmation is the bedrock of any research and development involving such a molecule. Spectroscopic analysis provides the necessary toolkit for this confirmation.

This guide is structured to provide not just data, but context. The "why" behind the "how" is emphasized, grounding experimental protocols and data interpretation in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture. The structure dictates the spectroscopic output.

molecular_structure cluster_backbone Amino Acid Backbone cluster_sidechain Side Chain cluster_ring 4-Nitrophenyl Group C_alpha C_carboxyl C_alpha->C_carboxyl N_amino C_alpha->N_amino H_alpha C_alpha->H_alpha C_beta CβH₂ C_alpha->C_beta C_gamma CγH₂ C_beta->C_gamma C1 C1' C_gamma->C1 C2 C1->C2 C3 C2->C3 C4 C4' C3->C4 C5 C4->C5 N_nitro N⁺ C4->N_nitro C6 C5->C6 C6->C1 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O⁻ N_nitro->O2_nitro caption Fig 1: Structure of (S)-4-Nitro-homophenylalanine

Caption: Fig 1: Structure of (S)-4-Nitro-homophenylalanine with key carbons labeled.

The key structural features that will dominate the spectra are:

  • The chiral alpha-carbon (Cα) , bearing the amino and carboxyl groups.

  • The aliphatic ethyl bridge (Cβ, Cγ) in the side chain.

  • The para-substituted aromatic ring , which is electron-deficient due to the powerful electron-withdrawing nitro group.

  • The nitro group (NO₂) itself.

  • The labile protons of the carboxyl (COOH) and amino (NH₂) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for a sample of (S)-4-Nitro-homophenylalanine would be as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O). prep2 Add internal standard (e.g., TMS) if quantitative analysis is needed. prep1->prep2 prep3 Transfer to a high-precision 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe for the specific sample. prep3->acq1 acq2 Acquire ¹H NMR spectrum. (16-32 scans, 3-5s relaxation delay) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum. (1024+ scans, 2s relaxation delay) acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) to confirm assignments. acq3->acq4 proc1 Apply Fourier transform and phase correction. acq4->proc1 proc2 Calibrate chemical shifts to the residual solvent peak. proc1->proc2 proc3 Integrate ¹H signals and analyze multiplicities. proc2->proc3 caption Fig 2: Standard NMR experimental workflow.

Caption: Fig 2: Standard NMR experimental workflow.

Causality Behind Choices:

  • Solvent: DMSO-d₆ is often chosen as it solubilizes the polar amino acid and keeps the NH and OH protons from exchanging rapidly, allowing for their observation. D₂O can also be used, but will result in the exchange of labile protons with deuterium, causing their signals to disappear.

  • Spectrometer Frequency: A higher field strength (≥400 MHz) is crucial for resolving the complex spin systems, particularly in the aromatic and aliphatic regions, preventing signal overlap.[4]

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts are summarized below. The electron-withdrawing effect of the nitro group causes the aromatic protons ortho to it (H-3', H-5') to be significantly downfield compared to those meta (H-2', H-6').

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH~10-12Broad Singlet1H
Aromatic (H-3', H-5')~8.1-8.3Doublet2H
Aromatic (H-2', H-6')~7.4-7.6Doublet2H
Alpha (Hα)~4.0-4.3Multiplet1H
Gamma (Hγ)~2.8-3.0Multiplet2H
Beta (Hβ)~2.0-2.3Multiplet2H
NH₂~2.0-3.5Broad Singlet2H

Data predicted based on values for 4-nitrophenylalanine and homophenylalanine in deuterated solvents.[3][5]

Predicted ¹³C NMR Data

In the carbon spectrum, the ipso-carbon attached to the nitro group (C-4') is highly deshielded, while the carbon attached to the alkyl chain (C-1') is also distinct.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxyl (C=O)~170-175
Aromatic (C-4')~147-150
Aromatic (C-1')~145-148
Aromatic (C-2', C-6')~130-132
Aromatic (C-3', C-5')~123-125
Alpha (Cα)~53-56
Gamma (Cγ)~33-36
Beta (Cβ)~30-33

Data predicted based on known values for similar aromatic and amino acid structures.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule.

Experimental Protocol: Data Acquisition

A typical procedure involves using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer, which requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid (S)-4-Nitro-homophenylalanine sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Trustworthiness: This method is rapid and reproducible. The self-validating step is the initial background scan, which ensures that atmospheric H₂O and CO₂ are subtracted from the final sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by characteristic absorptions from the nitro, carboxyl, and amino groups.

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3300-3000N-H / O-HStretchBroad, Strong
3100-3000Aromatic C-HStretchMedium
2950-2850Aliphatic C-HStretchMedium
~1710C=O (Carboxyl)StretchStrong, Sharp
~1590N-H (Amino)Bend (Scissoring)Medium
~1520 N-O (Nitro) Asymmetric Stretch Very Strong
~1345 N-O (Nitro) Symmetric Stretch Very Strong
1300-1200C-O (Carboxyl)StretchMedium

Data predicted based on characteristic IR frequencies for nitro compounds and amino acids.[8][9][10] The two very strong bands for the nitro group are the most diagnostic feature in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Data Acquisition

Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like an amino acid.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

  • Ionization (Positive Mode): Apply a high voltage (~3-5 kV) to the ESI needle. Set the heated capillary temperature to ~250-300°C.

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. For C₁₀H₁₂N₂O₄ (MW: 224.21), this ion should appear at m/z 225.08.[11]

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 225.08) for collision-induced dissociation (CID). Ramping the collision energy will generate a series of fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular weight of (S)-4-Nitro-homophenylalanine is 224.21 g/mol .[11] The ESI-MS spectrum in positive ion mode will show a strong signal for the protonated molecule [M+H]⁺ at m/z 225.08.

The fragmentation pattern in MS/MS is highly diagnostic. Key fragmentation pathways for protonated amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH, or H₂O + CO).[12][13] For nitroaromatics, characteristic losses of NO (30 Da) and NO₂ (46 Da) are also possible, though less common in ESI compared to electron ionization.[14]

fragmentation_pathway M_H [M+H]⁺ m/z 225.08 loss_H2O [M+H - H₂O]⁺ m/z 207.07 M_H->loss_H2O - H₂O loss_HCOOH [M+H - HCOOH]⁺ m/z 179.08 M_H->loss_HCOOH - HCOOH (from carboxyl) loss_NH3 [M+H - NH₃]⁺ m/z 208.08 M_H->loss_NH3 - NH₃ loss_sidechain [C₈H₈NO₂]⁺ m/z 150.05 loss_HCOOH->loss_sidechain - C₂H₄ (ethylene) caption Fig 3: Predicted ESI-MS/MS fragmentation.

Caption: Fig 3: Predicted ESI-MS/MS fragmentation.

Predicted Fragmentation Data:

m/z (Predicted)Ion FormulaDescription
225.08[C₁₀H₁₃N₂O₄]⁺Protonated Molecular Ion [M+H]⁺
208.08[C₁₀H₁₀NO₄]⁺Loss of ammonia (-NH₃)
207.07[C₁₀H₁₁N₂O₃]⁺Loss of water (-H₂O) from carboxyl
179.08[C₉H₉N₂O₂]⁺Loss of formic acid (-HCOOH)
150.05[C₈H₈NO₂]⁺4-Nitrophenethyl cation, loss of the amino acid head

This fragmentation pattern provides a multi-point confirmation of the molecule's identity, verifying the molecular weight, the presence of the amino and carboxyl groups, and the structure of the nitrated side chain.

Conclusion

The spectroscopic characterization of (S)-4-Nitro-homophenylalanine relies on a synergistic application of NMR, IR, and MS techniques. While publicly available spectra are scarce, a predictive analysis based on well-understood principles and data from analogous structures provides a clear and reliable roadmap for its identification. The ¹H and ¹³C NMR spectra will resolve the full carbon-hydrogen framework, with the nitro group's electronic effects providing clear diagnostic shifts in the aromatic region. IR spectroscopy offers unambiguous confirmation of key functional groups, especially the prominent asymmetric and symmetric stretches of the nitro moiety. Finally, high-resolution mass spectrometry confirms the elemental composition and provides definitive structural evidence through predictable fragmentation pathways. The protocols and predicted data herein constitute a comprehensive guide for any researcher undertaking the synthesis or application of this important molecule.

References

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available at: [Link]

  • PubChem. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505. Available at: [Link]

  • ResearchGate. a 1D ¹⁹F NMR spectra of GB1 grown with 4-fluorophenylalanine... Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-Nitro-DL-homophenylalanine | C10H12N2O4 | CID 10632890. Available at: [Link]

  • PubChem. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089. Available at: [Link]

  • PMC - NIH. Identification of Homophenylalanine Biosynthetic Genes... Available at: [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Available at: [Link]

  • ResearchGate. The 1 H-NMR spectrum of N-(p-nitrobenzoyl)-L --phenylalanine (IV). Available at: [Link]

  • PubMed. Vibrational analysis of amino acids and short peptides in hydrated media... Available at: [Link]

  • ResearchGate. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. FTIR analysis of L-phenylalanine after reaction. Available at: [Link]

  • ResearchGate. Mass spectrum of 4-nitroaniline. Available at: [Link]

  • Springer. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

  • PMC - NIH. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Available at: [Link]

  • The Royal Society of Chemistry. New Journal of Chemistry Supporting Information... Available at: [Link]

  • PMC - NIH. Revisiting Fragmentation Reactions of Protonated α-Amino Acids... Available at: [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent... Available at: [Link]

  • PubChem. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of Compound 4. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

Sources

Exploratory

introduction to nitro-containing amino acid derivatives

An In-Depth Technical Guide to Nitro-Containing Amino Acid Derivatives Abstract Nitro-containing amino acid derivatives represent a pivotal class of molecules at the crossroads of synthetic chemistry, biochemistry, and p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nitro-Containing Amino Acid Derivatives

Abstract

Nitro-containing amino acid derivatives represent a pivotal class of molecules at the crossroads of synthetic chemistry, biochemistry, and pharmacology. Characterized by the incorporation of a nitro (-NO2) group, these compounds serve dual roles: as indispensable tools for elucidating complex biological pathways and as markers and mediators of pathophysiology. This guide provides an in-depth exploration of the synthesis, core mechanisms, and diverse applications of two archetypal derivatives: the nitric oxide synthase inhibitor Nω-nitro-L-arginine and the nitroxidative stress biomarker 3-nitrotyrosine. We will delve into the causality behind their biological actions, present validated experimental protocols for their study, and discuss their expanding role in drug development and material science, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of the Nitro Group in Amino Acid Chemistry

The introduction of a nitro group into an amino acid scaffold imparts unique chemical properties that are exploited in a wide range of scientific disciplines.[1][2] These derivatives are central to understanding the roles of reactive nitrogen species (RNS) in biology. RNS, such as nitric oxide (•NO) and peroxynitrite (ONOO-), are crucial signaling molecules that, in excess, contribute to "nitroxidative stress," a condition implicated in numerous diseases.[3][4][5]

This guide focuses on two primary classes of nitro-amino acid derivatives:

  • Synthetic Derivatives: Molecules like Nω-nitro-L-arginine (L-NNA) are designed and synthesized as specific enzyme inhibitors to probe biological systems.[6][7]

  • Endogenously Formed Derivatives: Molecules like 3-nitrotyrosine (3-NT) are formed within the body under conditions of nitroxidative stress and serve as critical biomarkers of disease.[3][4]

Understanding the chemistry and biological impact of these compounds is fundamental for researchers in pharmacology, neuroscience, immunology, and drug discovery.

Synthesis and Chemical Properties

The synthesis of nitro-containing amino acid derivatives is a cornerstone of medicinal chemistry and peptide synthesis.[1] The nitro group is a potent electron-withdrawing group, which modifies the electronic properties of the amino acid side chain.[8][9]

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. For instance, N-Boc-N'-nitro-L-arginine utilizes a tert-butoxycarbonyl (Boc) group to protect the alpha-amino nitrogen, allowing the nitro-arginine residue to be incorporated precisely into a peptide chain.[8] This strategic protection is crucial for creating complex peptides with specific therapeutic or research functions.[8]

The nitro group itself can serve as a synthetic handle. It can be reduced to an amine, providing a new site for further chemical modifications, a property leveraged in material science for creating functionalized polymers.[9]

Key Derivatives and Their Biological Significance

Nω-nitro-L-arginine (L-NNA): The Canonical Nitric Oxide Synthase Inhibitor

Nω-nitro-L-arginine (also known as L-NOARG) is a derivative of L-arginine where a terminal nitrogen of the guanidyl group is nitrated.[7][10] Its primary and most significant biological role is the potent and specific inhibition of all isoforms of nitric oxide synthase (NOS).[6]

Mechanism of Action: NOS enzymes catalyze the conversion of L-arginine to nitric oxide (•NO) and L-citrulline. Due to its structural similarity to the native substrate L-arginine, L-NNA acts as a competitive inhibitor, binding to the active site of NOS and blocking the synthesis of •NO.[11] This inhibition leads to physiological effects such as vasoconstriction, as •NO is a powerful vasodilator.[6][12] This predictable action makes L-NNA an invaluable biochemical tool for investigating the myriad biological processes regulated by nitric oxide, from neurotransmission to blood pressure control.[6][10]

NOS_Inhibition_by_L-NNA L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Products L-Citrulline + Nitric Oxide (•NO) NOS->Products Catalysis L_NNA Nω-nitro-L-arginine (L-NNA) L_NNA->NOS Inhibition

Caption: Inhibition of Nitric Oxide Synthase (NOS) by L-NNA.

3-Nitrotyrosine (3-NT): A Fingerprint of Nitroxidative Stress

Unlike L-NNA, 3-nitrotyrosine is not typically synthesized for direct therapeutic intervention but is rather an endogenously formed product. It is a specific marker of protein damage mediated by reactive nitrogen species, particularly peroxynitrite (ONOO-).[3] The formation of 3-NT within proteins is considered a hallmark of nitroxidative stress, a condition associated with inflammation, neurodegeneration, and cardiovascular disease.[4][5]

Mechanism of Formation: Peroxynitrite is a potent oxidant formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O2•–).[13] Peroxynitrite can directly or indirectly (via radical intermediates like nitrogen dioxide, •NO2) nitrate the phenolic ring of tyrosine residues at the ortho position, forming the stable product 3-nitrotyrosine.[5][14] This modification can alter protein structure, function, and signaling cascades.[13] Because it is a stable post-translational modification, the detection of 3-NT in tissues and biological fluids provides a reliable historical record of RNS activity.[3]

3-NT_Formation cluster_formation Formation of Nitrating Agent NO Nitric Oxide (•NO) O2 Superoxide (O₂•⁻) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO Intermediates Radical Intermediates (e.g., •NO₂, •OH) ONOO->Intermediates Decomposition NT 3-Nitrotyrosine (3-NT) Intermediates->NT Nitration Tyr Protein-Bound Tyrosine Tyr->NT

Caption: Formation of 3-Nitrotyrosine via Peroxynitrite.

Applications in Research and Drug Development

The unique properties of nitro-containing amino acids make them versatile tools and important targets in modern biomedical research.

As Probes for Biological Investigation

The use of L-NNA and its methyl ester (L-NAME) is a classic example of chemical intervention to understand physiology. By administering these inhibitors, researchers can create a state of acute nitric oxide deficiency, allowing them to map the vast biological territory regulated by •NO signaling.

In Drug Design and Discovery

The nitro group is a versatile functional group in medicinal chemistry, though it presents a classic "pharmacophore vs. toxicophore" dilemma.[2][15][16]

  • Pharmacophore: In many drugs, the nitro group is essential for biological activity. Its strong electron-withdrawing properties can enhance binding to target enzymes or receptors.[2] Nitro-group containing drugs are used as antibiotics, antihypertensives, and antiparasitic agents.[2]

  • Toxicophore: The nitro group is also a "structural alert" for potential toxicity.[15] In vivo, it can be reduced to form nitroso and hydroxylamine intermediates, which are reactive and can lead to mutagenicity or genotoxicity.[2][17]

A key area of modern drug development is the design of hypoxia-activated prodrugs .[16] Many solid tumors have hypoxic (low oxygen) cores. Nitroaromatic compounds can be selectively reduced to cytotoxic agents under these hypoxic conditions, making them promising candidates for targeted cancer therapy.[16]

In Material Science

Nitro-amino acids like 4-Nitro-L-phenylalanine are being explored as building blocks for advanced materials.[9] The reactive nitro-phenyl group can be used to:

  • Graft the amino acid onto polymer backbones.[9]

  • Create cross-linked structures.[9]

  • Form self-assembling supramolecular structures through specific intermolecular interactions.[9]

Analytical Methodologies: Detecting Nitro-Amino Acid Derivatives

The accurate detection and quantification of nitro-amino acid derivatives, particularly 3-nitrotyrosine, is critical for research into nitroxidative stress.[18] A variety of techniques are employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesKey References
Immunohistochemistry (IHC) / ELISA Uses specific antibodies that recognize the 3-nitrotyrosine epitope.Excellent for localizing nitrated proteins in tissues; high throughput (ELISA).Potential for antibody cross-reactivity; semi-quantitative.[19]
High-Performance Liquid Chromatography (HPLC) Separates 3-NT from other amino acids based on physicochemical properties, followed by detection (e.g., UV, electrochemical).Good for quantification of free 3-NT.Requires hydrolysis of proteins, which can introduce artifacts.[18][20]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of 3-NT are separated by GC and identified/quantified by MS.High sensitivity and specificity; considered a gold standard for quantification.Extensive sample derivatization required; destructive.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Peptides from digested proteins are separated by LC and nitrated peptides are identified by their specific mass fragmentation patterns.Identifies specific sites of nitration on specific proteins; high sensitivity and specificity.Complex data analysis; requires sophisticated instrumentation.[21][22]
Field-Proven Protocol: Immunohistochemical Detection of 3-Nitrotyrosine in Tissue

This protocol describes a self-validating system for the robust detection of 3-NT in paraffin-embedded tissue sections, emphasizing the critical controls needed to ensure specificity.[19]

Causality: The goal is to visually localize protein nitration within a specific tissue context. The specificity of the staining is paramount, as antibodies can exhibit off-target binding. Therefore, the protocol incorporates two essential negative controls: one to chemically eliminate the target epitope (dithionite reduction) and one to competitively block the antibody binding site (nitrotyrosine blocking).

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x, 5 min each).

    • Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 30 min).

    • Rationale: This step unmasks the antigenic epitope that may be cross-linked by fixation.

  • Blocking:

    • Wash slides in Tris-Buffered Saline with Tween 20 (TBST).

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 min.

    • Wash with TBST.

    • Block non-specific binding by incubating in a blocking buffer (e.g., 5% Normal Goat Serum in TBST) for 1 hour.

    • Rationale: This minimizes background signal from endogenous enzymes and non-specific antibody adherence.

  • Primary Antibody Incubation:

    • Prepare three sets of slides:

      • Test: Dilute primary anti-3-nitrotyrosine antibody in blocking buffer.

      • Blocking Control: Pre-incubate the diluted primary antibody with 10 mM free 3-nitrotyrosine for 1 hour before adding to the slide.

      • Reduction Control: Treat a separate slide with 100 mM sodium dithionite in 100 mM sodium borate buffer (pH 9.0) for 30 min at 37°C before the blocking step.

    • Incubate all slides with their respective primary antibody solutions overnight at 4°C.

    • Rationale: The blocking control ensures the antibody is specific to the 3-NT moiety. The reduction control chemically converts 3-nitrotyrosine to 3-aminotyrosine, eliminating the epitope and confirming that the signal is not an artifact.

  • Detection:

    • Wash slides extensively with TBST.

    • Incubate with a biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG) for 1 hour.

    • Wash with TBST.

    • Incubate with an avidin-biotin-enzyme complex (ABC reagent) for 30 min.

    • Wash with TBST.

    • Develop the signal with a chromogen substrate like diaminobenzidine (DAB) until the desired brown stain intensity is reached.

  • Counterstaining and Mounting:

    • Rinse with water.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

Expected Results:

  • Test Slide: Specific brown staining in cells/regions with high nitroxidative stress.

  • Blocking Control Slide: Complete absence of brown staining.

  • Reduction Control Slide: Complete absence of brown staining.

A positive result is only considered valid if both control slides are negative.[19]

IHC_Workflow start Tissue Sample (Paraffin Embedded) step1 Step 1: Deparaffinize & Rehydrate start->step1 step2 Step 2: Antigen Retrieval (Heat-induced epitope retrieval) step1->step2 step3 Step 3: Blocking (Endogenous Peroxidase & Non-specific sites) step2->step3 step4 Step 4: Primary Antibody Incubation step3->step4 control_reduce Control B: Dithionite Treatment (Reduction Control) step3->control_reduce step5 Step 5: Secondary Antibody & Detection (HRP-Polymer & DAB Substrate) step4->step5 control_block Control A: Antibody + Free 3-NT (Blocking Control) step6 Step 6: Counterstain & Mount (Hematoxylin) step5->step6 end Microscopic Analysis step6->end

Caption: Validated Immunohistochemistry (IHC) Workflow for 3-NT.

Challenges and Future Perspectives

While the role of nitro-amino acids as research tools and biomarkers is well-established, several frontiers remain.

  • Toxicity Mitigation: A significant challenge in drug development is overcoming the potential mutagenicity of the nitro group.[15][17] Strategies include designing molecules where the nitro group is rapidly metabolized past the toxic intermediates or developing non-nitro bioisosteres that retain activity without the associated toxicity.

  • Enzymatic Nitration and Denitration: The long-held view of protein nitration as a purely random consequence of chemical reactions is being challenged. Recent research has identified enzymes, such as glyoxalase domain-containing protein 4 (GLOD4), that appear to catalyze selective protein nitration, suggesting a potential role in biological regulation.[23] Furthermore, evidence for "denitrase" activity, or the enzymatic removal of the nitro group from 3-nitrotyrosine, is emerging.[4][21][24] Understanding these enzymatic processes could revolutionize our view of protein nitration from purely a marker of damage to a reversible post-translational modification involved in cell signaling.

Conclusion

Nitro-containing amino acid derivatives are far more than chemical curiosities. They are integral to modern biomedical science, providing both the means to dissect complex signaling pathways and the readouts to quantify cellular stress. Synthetic derivatives like L-NNA have been instrumental in defining the physiological roles of nitric oxide, while the detection of endogenous 3-nitrotyrosine has provided a critical window into the pathology of numerous diseases. As research progresses into the nuanced control of enzymatic nitration and denitration, and as chemists devise safer nitro-containing therapeutics, the importance of this unique class of molecules is set to expand even further, promising new diagnostic and therapeutic avenues for the future.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Properties and Applications of N-Boc-N'-nitro-L-arginine.
  • Zhang, L., et al. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society.
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  • Wikipedia. (n.d.). Nitroarginine.
  • Oreate AI Blog. (2026, January 19). Unpacking N(g)-Nitro-L-Arginine: A Closer Look at Its Role and Potential.
  • ResearchGate. (n.d.). Nitro Group Containing Drugs | Request PDF.
  • Ahsan, H. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. Human Immunology, 74(10), 1392-1399.
  • PubChem. (n.d.). Nomega-nitro-L-arginine.
  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Antioxidants & Redox Signaling, 18(1), 88-98.
  • Kerru, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
  • Chen, Y., et al. (2024). Selective peroxynitrite-mediated protein nitration catalyzed by glyoxalase domain containing protein 4. Proceedings of the National Academy of Sciences, 121(11), e2316533121.
  • The Medical Biochemistry Page. (2025). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More.
  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(20), 8897-8933.
  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs.
  • Chem-Impex. (n.d.). Innovating with Nitro-Amino Acids: Applications in Material Science.
  • Viera, L., Ye, Y. Z., Estévez, A. G., & Beckman, J. S. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in Enzymology, 301, 373-381.
  • Moore, W. M., et al. (1995). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 38(1), 1-5.
  • Uppu, R. M., & Pryor, W. A. (1996). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Biochemical and Biophysical Research Communications, 229(3), 764-769.
  • Bartesaghi, S., & Radi, R. (2018). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Molecules, 23(1), 154.
  • Ghosh, A., et al. (2021). In-vivo protein nitration and de-nitration facilitate Vibrio cholerae cell survival under anaerobic condition. bioRxiv.
  • Duncan, M. W. (2003). A review of approaches to the analysis of 3-nitrotyrosine. Amino Acids, 25(3-4), 351-361.
  • Minamiyama, Y., et al. (2004). Dynamics of protein nitration in cells and mitochondria. American Journal of Physiology-Heart and Circulatory Physiology, 287(2), H581-H588.
  • Ferrer-Sueta, G., & Radi, R. (2018). Biochemistry of Peroxynitrite and Protein Tyrosine Nitration. Chemical Reviews, 118(3), 1338-1408.
  • Ghesquière, B., et al. (2006). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. Molecular & Cellular Proteomics, 5(7), 1272-1283.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.

Sources

Protocols & Analytical Methods

Method

Unlocking Precision Bioconjugation: A Guide to (S)-4-Nitro-homophenylalanine

Abstract This comprehensive guide details the application of the non-canonical amino acid (S)-4-Nitro-homophenylalanine (pNO₂-hPhe) in advanced bioconjugation techniques. We provide a complete workflow, from the site-spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of the non-canonical amino acid (S)-4-Nitro-homophenylalanine (pNO₂-hPhe) in advanced bioconjugation techniques. We provide a complete workflow, from the site-specific incorporation of pNO₂-hPhe into recombinant proteins to its chemical modification and subsequent conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block for creating precisely engineered bioconjugates, including antibody-drug conjugates (ADCs), protein-based therapeutics, and molecular probes. We present detailed, field-proven protocols, troubleshooting guidance, and characterization methodologies to ensure reproducible and efficient bioconjugation outcomes.

Introduction: The Power of a Latent Reactive Handle

The pursuit of next-generation protein therapeutics and research tools is intrinsically linked to the development of robust and site-specific bioconjugation strategies. The ability to attach functional moieties, such as drugs, fluorophores, or polymers, to a specific site on a protein with high efficiency and selectivity is paramount for ensuring homogeneity, optimizing efficacy, and minimizing off-target effects. The incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion has emerged as a powerful tool to introduce unique chemical functionalities that are orthogonal to the native amino acid repertoire.[1][2][3]

(S)-4-Nitro-homophenylalanine (pNO₂-hPhe) is a particularly attractive UAA for bioconjugation due to the presence of a nitro group on its phenyl ring. This nitro group is chemically inert within the cellular environment but can be selectively reduced to a nucleophilic aniline group under mild, biocompatible conditions. This unmasked aniline then serves as a versatile chemical handle for a variety of subsequent conjugation reactions. This two-step "activation" strategy provides an additional layer of control and orthogonality, making pNO₂-hPhe an exceptional tool for creating well-defined bioconjugates.

This guide will provide a detailed roadmap for the successful application of pNO₂-hPhe in bioconjugation, covering the following key stages:

  • Site-Specific Incorporation: A step-by-step protocol for incorporating pNO₂-hPhe into a target protein in E. coli using amber codon suppression.

  • Reduction of the Nitro Group: A reliable method for the chemical reduction of the incorporated pNO₂-hPhe to (S)-4-Amino-homophenylalanine (pNH₂-hPhe).

  • Bioconjugation to the Aniline Group: Detailed protocols for two powerful aniline-specific conjugation chemistries: diazotization-azo coupling and oxidative coupling.

  • Characterization and Analysis: Guidance on using mass spectrometry and HPLC to verify successful incorporation, reduction, and conjugation.

The Workflow: From Gene to Conjugate

The overall workflow for utilizing pNO₂-hPhe in bioconjugation is a three-stage process. Each stage requires careful execution and validation to ensure the desired final product.

workflow cluster_0 Stage 1: Protein Expression cluster_1 Stage 2: Chemical Modification cluster_2 Stage 3: Bioconjugation A Gene with Amber Codon (TAG) B Expression in E. coli with pEVOL plasmid A->B Transformation C Protein with incorporated pNO₂-hPhe B->C Induction & Growth D Reduction of Nitro Group C->D Sodium Dithionite E Protein with pNH₂-hPhe D->E G Conjugation Reaction E->G F Payload (Drug, Fluorophore, etc.) F->G H Final Bioconjugate G->H Purification bioconjugation cluster_0 Diazotization-Azo Coupling cluster_1 Oxidative Coupling A Protein-pNH₂ C Protein-N₂⁺ (Diazonium Salt) A->C Diazotization B NaNO₂, HCl B->C E Azo-linked Bioconjugate C->E Azo Coupling D Activated Aromatic Payload D->E F Protein-pNH₂ H Activated Aniline F->H Oxidation G NaIO₄ G->H J Coupled Bioconjugate H->J Coupling I Aminophenol Payload I->J

Sources

Application

functional assays for proteins containing (S)-4-Nitro-homophenylalanine

Application Note: Functional Characterization of Proteins Containing (S)-4-Nitro-homophenylalanine ( ) Introduction & Mechanistic Rationale (S)-4-Nitro-homophenylalanine ( ) is a non-canonical amino acid (ncAA) that offe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of Proteins Containing (S)-4-Nitro-homophenylalanine ( )



Introduction & Mechanistic Rationale

(S)-4-Nitro-homophenylalanine (


) is a non-canonical amino acid (ncAA) that offers distinct advantages over its shorter analog, 4-nitro-phenylalanine (

). The "homo" designation indicates an additional methylene (

) group in the side chain, extending the reach of the functional nitro group by approximately 1.54 Å.

Why use


? 
  • Steric Reach: The extended side chain allows the nitro group to probe environments or engage in crosslinking at distances inaccessible to standard phenylalanine derivatives.

  • Electronic "Switch" Capability: The nitro group (

    
    ) is strongly electron-withdrawing. Upon chemical reduction to an amine (
    
    
    
    ), it becomes electron-donating. This dramatic electronic reversal can be used to modulate the pKa of nearby catalytic residues or trigger conformational changes.
  • Spectroscopic Utility: The nitro group acts as a potent fluorescence quencher (via FRET or contact quenching) and a solvatochromic probe sensitive to local polarity.

This guide details the workflow for genetically encoding


, validating its incorporation, and utilizing its redox properties as a functional switch.

Genetic Incorporation Protocol

Unlike standard amino acids,


 is incorporated via Genetic Code Expansion (GCE) . This requires an orthogonal tRNA/tRNA-synthetase (aaRS) pair that suppresses an in-frame amber stop codon (TAG).
Critical Consideration: Synthetase Selection

While


 is typically incorporated using evolved Methanocaldococcus jannaschii TyrRS (MjTyrRS) variants, the extended side chain of homo phenylalanine often requires the larger binding pocket of Pyrrolysyl-tRNA synthetase (PylRS)  variants (typically from M. barkeri or M. mazei) or specifically evolved MjTyrRS mutants designed for "homo" derivatives.
Workflow Diagram: Genetic Incorporation

GCE_Workflow Plasmid Plasmid Design (GOI-TAG + aaRS/tRNA) Media Expression Media (Defined Minimal Media) Plasmid->Media Transformation Induction Induction (+ 1mM 4NO2-Hph) Media->Induction OD600 = 0.6 Harvest Harvest & Purification (Ni-NTA / SEC) Induction->Harvest 12-18h @ 25°C QC QC: Mass Spec (Intact Protein) Harvest->QC Validation

Figure 1: Workflow for the genetic incorporation of (S)-4-Nitro-homophenylalanine using amber suppression.

Step-by-Step Protocol
  • Plasmid Construction:

    • Mutate the target gene of interest (GOI) to replace the desired codon with TAG (Amber).

    • Co-transform E. coli (e.g., BL21(DE3)) with the GOI plasmid and the orthogonal aaRS/tRNA plasmid (e.g., pEVOL-PylRS-variant).

  • Expression Culture:

    • Inoculate 10 mL overnight starter culture into 500 mL Auto-induction media or C7 minimal media .

    • Note: Avoid complex media (LB) initially to prevent background suppression by endogenous amino acids, though PylRS systems are generally highly orthogonal.

  • ncAA Addition:

    • Dissolve

      
       in 100 mM NaOH (stock solution) to ensure solubility.
      
    • Add to culture at OD600 = 0.4–0.6 to a final concentration of 1.0 mM .

    • Neutralize media pH if necessary (nitro-amino acids can be acidic).[1]

  • Induction:

    • Induce protein expression (e.g., 0.2% Arabinose for pEVOL, 1 mM IPTG for T7 systems).

    • Incubate at 25°C for 16 hours . Lower temperatures improve the solubility of the modified protein.

Validation Assay: Intact Protein Mass Spectrometry

Before functional testing, you must confirm that


 was incorporated and not a natural amino acid (like Phe or Tyr).

Method: ESI-TOF or LC-MS/MS on intact protein.

Expected SpeciesMass Shift Calculation (

Mass)
Interpretation
Wild Type (Phe) Reference Mass (

)
Mis-incorporation (Low fidelity)
Truncation

Translation stopped at TAG (Low efficiency)


Successful Incorporation

Note: The mass difference between Phenylalanine (


) and 4-Nitro-homophenylalanine (

) is roughly +59 Da (addition of

and

, loss of

). Exact mass must be calculated based on the specific isotope.

Functional Assay: The "Nitro-Switch" (Reductive Activation)

The most powerful application of this ncAA is the ability to chemically convert the electron-withdrawing nitro group into an electron-donating amine group (


) post-translationally. This can create a "switchable" protein.
Mechanism

Sodium dithionite (


) is used to reduce the nitro group under mild physiological conditions.


Protocol: Dithionite-Mediated Reduction[1][2][3][4][5]

Reagents:

  • Buffer A: 50 mM Phosphate Buffer, pH 7.5, 150 mM NaCl.

  • Reducing Agent: Sodium Dithionite (freshly prepared 100 mM stock in degassed Buffer A). Warning: Dithionite oxidizes rapidly in air.

Procedure:

  • Preparation: Dilute the purified

    
     protein to 10–50 
    
    
    
    in Buffer A.
  • Reaction: Add Sodium Dithionite to a final concentration of 10 mM (approx. 200-1000 fold excess).

  • Incubation: Incubate at room temperature for 30–60 minutes .

  • Quenching/Purification: Remove excess dithionite immediately using a desalting column (PD-10 or Zeba Spin) or dialysis against Buffer A. Prolonged exposure can destabilize some proteins.

  • Readout:

    • UV-Vis Shift: The nitro-aromatic absorbance (typically ~270-300 nm shoulder) will disappear/shift upon conversion to the aniline (amine) species.

    • Fluorescence Recovery: If the

      
       group was quenching a nearby fluorophore (e.g., Tryptophan or a GFP chromophore), reduction to 
      
      
      
      often restores fluorescence.
Diagram: The Nitro-Switch Mechanism

Nitro_Switch State1 State 1: Nitro-Protein (Electron Withdrawing) Quenched / Low pKa Reaction Reduction (Sodium Dithionite, 10mM) State1->Reaction State2 State 2: Amino-Protein (Electron Donating) Fluorescent / High pKa Reaction->State2 App Application: Bio-conjugation or Enzymatic Activation State2->App

Figure 2: Chemical switching of the protein state via dithionite reduction.

Application: Solvatochromic Sensing

The nitro group of


 is sensitive to the polarity of its microenvironment.

Protocol:

  • Excite the protein at 280 nm (Tryptophan) or the specific absorption band of the nitro-moiety (if visible).

  • Monitor emission spectra.

  • Data Analysis: A blue shift (hypsochromic) in the nitro-aromatic absorption typically indicates burial in a hydrophobic pocket, while a red shift indicates solvent exposure. Due to the "homo" linker,

    
     can probe deeper into hydrophobic cores than 
    
    
    
    .

References

  • Genetic Code Expansion Overview: Chin, J. W. (2017).[2] Expanding and reprogramming the genetic code.[2][3][4][5] Nature, 550(7674), 53-60. [Link]

  • Nitro-Phenylalanine Incorporation & Crystal Structures: Chatterjee, A., et al. (2013). A Genetically Encoded Fluorescent Probe in Mammalian Cells. J. Am. Chem. Soc., 135(34), 12540–12543. (Foundational work on nitro-Phe derivatives). [Link]

  • Homophenylalanine Biosynthesis & Properties: Higo, A., et al. (2013).[6] Identification of Homophenylalanine Biosynthetic Genes. Applied and Environmental Microbiology, 79(6). [Link]

  • Non-canonical Amino Acids in Enzyme Engineering: Drienovská, I., & Roelfes, G. (2020). Expanding the landscape of biocatalysis with non-canonical amino acids. Nature Catalysis, 3, 193–202. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Nitro Group Chemistry in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing amino acids with nitro group protection, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing amino acids with nitro group protection, particularly nitroarginine, in their solid-phase peptide synthesis (SPPS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm considering using Fmoc-Arg(NO₂)-OH for my peptide synthesis. What are the main advantages and disadvantages I should be aware of?

A1: The choice of protecting group for arginine is critical for a successful synthesis. Fmoc-Arg(NO₂)-OH, while historically less common in Fmoc-based SPPS, has seen renewed interest. Here’s a balanced perspective:

Advantages:

  • Suppression of δ-Lactam Formation: The primary advantage of the nitro (NO₂) protecting group is its strong electron-withdrawing nature. This significantly reduces the nucleophilicity of the guanidinium side chain, thereby minimizing the risk of intramolecular cyclization to form a δ-lactam during the activation step.[1][2] This is a major side reaction observed with other protecting groups like Pbf and bis-Boc, which can lead to chain termination and difficult purification.[2][3][4]

  • Stability: The nitro group is highly stable under the standard acidic and basic conditions of Fmoc-SPPS, ensuring the integrity of the side chain throughout the synthesis.[5][6]

  • Cost-Effectiveness: In large-scale synthesis, Fmoc-Arg(NO₂)-OH can be more economical than derivatives like Fmoc-Arg(Pbf)-OH due to less expensive raw materials.[2][5]

Disadvantages:

  • Deprotection Conditions: Historically, the removal of the nitro group required harsh conditions, such as catalytic hydrogenation with hazardous catalysts, which is not always efficient and can be problematic for peptides containing other reducible functional groups (e.g., Cys, Met, Trp).[2]

  • Potential Side Reactions During Cleavage: In Boc-based synthesis, the use of strong acids like HF for cleavage can sometimes lead to the reduction of the nitro group and the formation of ornithine as a byproduct.[6] While less of a concern in modern Fmoc-based cleavage, careful optimization is still required.

  • Slower Adoption and Familiarity: Due to its historical drawbacks, many researchers are less familiar with the nuances of using and deprotecting the nitro group compared to more mainstream protecting groups like Pbf.

Q2: I've heard that removing the nitro group from my peptide is difficult. What are the current recommended methods?

A2: You are correct that historical methods for nitro group removal were a significant barrier to its widespread use. However, modern protocols offer milder and more efficient on-resin deprotection, avoiding the need for catalytic hydrogenation of the cleaved peptide.[2]

The most promising and widely adopted new method involves reduction with tin(II) chloride (SnCl₂).[1][5][7] This method is advantageous because it can be performed on the resin-bound peptide under mildly acidic conditions, which are compatible with many other protecting groups and linkers.[1][5]

Key Features of the SnCl₂ Deprotection Method:

  • Mild Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 55 °C) in a solvent like 2-methyltetrahydrofuran (2-MeTHF), which is also a more environmentally friendly "green" solvent.[1][5]

  • On-Resin Application: Performing the deprotection before cleaving the peptide from the resin simplifies the workup and purification process.[1][5]

  • Compatibility: The conditions are generally compatible with acid-labile side-chain protecting groups, allowing for a more orthogonal deprotection strategy.[5]

  • Enhanced Efficiency: The reaction rate can be further improved by the use of sonication or microwave heating, which can be particularly helpful for complex or aggregation-prone sequences.[1][5]

Q3: What are the most common side reactions associated with the nitro group on arginine, and how can I prevent them?

A3: While the nitro group effectively prevents δ-lactam formation, it is important to be aware of other potential side reactions, primarily those that can occur during the final cleavage and deprotection steps.

  • Incomplete Deprotection: The primary challenge is ensuring the complete removal of all nitro groups, especially in peptides containing multiple nitroarginine residues.

    • Prevention:

      • Reaction Time and Temperature: Ensure sufficient reaction time and maintain the recommended temperature during the SnCl₂ reduction.

      • Sonication/Microwave: For difficult sequences, employing sonication or microwave irradiation can significantly enhance deprotection efficiency.[5]

      • Monitoring: Perform a test cleavage and analysis (e.g., HPLC, mass spectrometry) on a small amount of resin to confirm complete deprotection before proceeding with the entire batch.

  • Reduction to Ornithine: This is a more significant concern in Boc-SPPS when using strong acids like HF for cleavage.[6] In modern Fmoc-SPPS with milder cleavage cocktails (e.g., TFA-based), this is less common. The SnCl₂ reduction method is designed to selectively reduce the nitro group to an amino group without affecting the rest of the peptide backbone.

  • Side Reactions with Tryptophan: Peptides containing both nitroarginine and tryptophan can be susceptible to side reactions, especially during cleavage.

    • Prevention:

      • Scavengers: Use an optimized cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench reactive species. For tryptophan-containing peptides, adding a scavenger like 1,2-ethanedithiol (EDT) can be beneficial.[8]

The following diagram illustrates the decision-making process for handling potential side reactions when using Fmoc-Arg(NO₂)-OH.

G cluster_troubleshooting Troubleshooting start Start SPPS with Fmoc-Arg(NO₂)-OH check_sequence Peptide Sequence Analysis: - Multiple Arg(NO₂) residues? - Presence of Trp, Cys, Met? start->check_sequence deprotection On-Resin Nitro Group Deprotection (SnCl₂) check_sequence->deprotection Proceed with synthesis cleavage Final Cleavage from Resin (TFA-based cocktail) deprotection->cleavage purification HPLC Purification cleavage->purification incomplete_deprotection Incomplete Deprotection Detected (HPLC/MS analysis) cleavage->incomplete_deprotection Check for incomplete reaction trp_side_reactions Trp Side Reactions Detected cleavage->trp_side_reactions end Pure Peptide purification->end incomplete_deprotection->purification NO optimize_deprotection Optimize Deprotection: - Increase reaction time/temp - Use sonication/microwave incomplete_deprotection->optimize_deprotection YES optimize_deprotection->deprotection Re-run deprotection trp_side_reactions->purification NO optimize_cleavage Optimize Cleavage Cocktail: - Add scavengers (e.g., EDT) trp_side_reactions->optimize_cleavage YES optimize_cleavage->cleavage Re-run cleavage on new sample G start Start with Peptide-Resin (containing Arg(NO₂)) swell 1. Swell Resin in 2-MeTHF start->swell wash 2. Acidic Wash (0.2M HCl in 2-MeTHF) swell->wash deprotect 3. Add SnCl₂ Solution & Heat to 55°C (Optional: Sonication) wash->deprotect monitor 4. React for 2-4 hours deprotect->monitor wash_final 5. Wash Resin (2-MeTHF, DMF, DCM) monitor->wash_final test_cleavage 6. Perform Test Cleavage & HPLC/MS Analysis wash_final->test_cleavage end Proceed to Final Cleavage test_cleavage->end

Caption: On-resin deprotection workflow for Arg(NO₂) using SnCl₂.

References

  • Isidro-Llobet, A., et al. (2020). Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4497. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Scialdone, M. A., et al. (2023). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 28(19), 6890. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]

  • MDPI. (2020). Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4497. [Link]

  • Ji, H., et al. (2002). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. Journal of Medicinal Chemistry, 45(26), 5748-5762. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(6), 633-640. [Link]

  • The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

  • Hayakawa, T., et al. (1967). New Method of Reducing Nitroarginine-peptide into Arginine-peptide, with Reference to the Synthesis of Poly-l-arginine Hydrochloride. Bulletin of the Chemical Society of Japan, 40(5), 1205-1208. [Link]

  • Gallou, F., et al. (2014). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 9(4), 843-854. [Link]

  • Reddit. (2023). Why does Arginine for SPPS only need one protecting group on the guanidine?. [Link]

  • Anaspec. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Hocker, M. D., et al. (1995). p-Nitrobenzyl side-chain protection for solid-phase synthesis. Peptide Research, 8(6), 310-315. [Link]

  • ResearchGate. (n.d.). On-resin reduction of nitro group of Hmnb. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (2020).
  • Scribd. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis Through A Minimal-Protection/Green Chemistry Strategy. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

Sources

Optimization

Technical Support Center: Cleavage Cocktail Optimization for Peptides with Nitroaromatic Residues

From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of solid-phase p...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS) involving nitroaromatic residues. The presence of a nitro group on residues like arginine or tyrosine introduces unique chemical challenges during the final cleavage and deprotection step. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve high-purity peptides while preserving or controllably removing these sensitive functionalities.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when working with nitro-peptides.

Q1: What is the primary challenge with nitroaromatic residues during standard TFA cleavage?

The principal challenge is the chemical liability of the nitro group itself. While robust, the nitro group is susceptible to reduction, especially under the acidic and reducing conditions present in many standard cleavage cocktails. This can lead to unintended side products, primarily the corresponding amino-substituted residue, complicating purification and compromising the final product's identity.

Q2: I'm trying to cleave a peptide containing 3-nitro-tyrosine. My mass spectrometry analysis shows a major unexpected peak with a mass loss of 46 Da. What is this side product?

A mass loss of 46.01 Da corresponds to the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a classic side reaction when using common scavengers that have reducing properties, such as triisopropylsilane (TIS). The silane efficiently quenches carbocations but can also readily reduce the electron-deficient nitroaromatic ring.

Q3: Can I use TIS in my cleavage cocktail for a peptide with nitrotyrosine?

It is strongly discouraged. TIS is a potent reducing agent and is well-known to reduce nitro groups[1][2]. Its inclusion in a cleavage cocktail for a peptide where the nitro-modification must be preserved will almost certainly lead to the formation of the amino-tyrosine byproduct. Alternative scavengers should be selected to manage carbocations.

Q4: My peptide contains Arg(NO₂), which I'm using as a protecting group. Why is my cleavage with a standard TFA/water/TIS cocktail (95:2.5:2.5) incomplete after 3 hours?

The nitro group on arginine was one of the earliest protecting groups used in Boc-based SPPS, but it is exceptionally stable to acidolysis.[3] Standard TFA conditions are generally insufficient for its complete removal. Deprotection of Arg(NO₂) typically requires much harsher acids, such as HF or TFMSA, or very prolonged TFA exposure (which can degrade the peptide).[3][4] For modern Fmoc-based synthesis, protecting groups like Pbf or Pmc are vastly superior due to their high acid lability. If you must work with Arg(NO₂), alternative deprotection strategies are necessary.

Q5: Are there any "safe" scavengers that won't reduce my nitro group?

Water and phenol are generally considered non-reducing scavengers. Water is effective at quenching tert-butyl cations generated from protecting groups like Boc and t-Bu.[5] Phenol can also act as a scavenger for these electrophilic species.[5] However, relying solely on these may not be sufficient to prevent side reactions on other sensitive residues like Tryptophan or Methionine. Therefore, a careful balance must be struck.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This section provides a deeper dive into specific experimental problems, their underlying causes, and validated solutions.

Problem 1: Unwanted Reduction of the Nitro Group on Tyrosine or Tryptophan
  • Symptom: Your HPLC profile shows a significant, well-resolved peak eluting close to your target peptide. Mass spectrometry confirms this peak corresponds to a mass loss of 46 Da (-NO₂ to -NH₂) or 30 Da (-O, +H₂), representing partial reduction to the hydroxylamine intermediate.

  • Root Cause Analysis: The nitro group is highly electron-withdrawing, making it susceptible to reduction. This reaction is primarily caused by reducing agents added to the cleavage cocktail as scavengers. The most common culprits are silanes (TIS) and, to a lesser extent, thiols (EDT, DTT) especially over extended reaction times.

  • Strategic Solution: The key is to select scavengers that effectively trap carbocations without reducing the nitro group.

    • Eliminate TIS: Immediately remove TIS from your cleavage cocktail.

    • Implement a Non-Reducing Cocktail: For peptides containing nitrotyrosine alongside other sensitive residues like Met or Trp, a cocktail balancing scavenging needs is required. A good starting point is TFA/Water/Thioanisole/EDT (90:5:3:2) . Thioanisole helps protect Met from oxidation, while EDT scavenges other reactive species.[6]

    • Minimize Cleavage Time: Reduction is time-dependent. Perform a time-course study (e.g., 1, 2, and 4 hours) using a small amount of resin to find the shortest time required for complete cleavage and deprotection of other residues.[7][8]

    • Consider DODT: For peptides with nitrotyrosine, 3,6-Dioxa-1,8-octanedithiol (DODT) has been successfully used as part of a cleavage cocktail, indicating its compatibility.[9] A cocktail of TFA/Water/TIS/DODT (92.5:2.5:2.5:2.5) has been reported for synthesizing nitrotyrosine peptides, though the inclusion of TIS is counterintuitive and likely sequence-dependent; for general use, TIS should be omitted.[9]

Problem 2: Incomplete Deprotection of Arginine(NO₂) Residues
  • Symptom: The major peak in your HPLC chromatogram corresponds to the mass of the fully protected peptide still on the resin, or a product where only the Arg(NO₂) group remains.

  • Root Cause Analysis: As discussed in the FAQ, the N-nitro guanidino group is extremely stable to trifluoroacetic acid. Standard cleavage times of 2-4 hours are often insufficient for its removal.[3][10]

  • Strategic Solution: If redesigning the synthesis with a more labile protecting group (like Pbf) is not an option, you must change the deprotection chemistry.

    • Extended TFA Cleavage (High Risk): You can attempt to extend the TFA cleavage time significantly (e.g., 6-12 hours). However, this dramatically increases the risk of peptide degradation and side reactions on other residues.[10] This approach is not generally recommended.

    • Alternative Deprotection: Reductive Cleavage: A more effective and controlled method is to use a reductive approach after the initial TFA cleavage of other protecting groups. A recently revisited method utilizes tin(II) chloride (SnCl₂) for the specific removal of the nitro group.[4] This provides an orthogonal deprotection strategy.

Section 3: Validated Experimental Protocols

Always perform a small-scale trial cleavage on 15-20 mg of peptide-resin before committing your entire batch.[7]

Protocol 1: Optimized Cleavage for Peptides with Nitro-Tyrosine (Preservation of NO₂)

This protocol is designed to efficiently cleave the peptide from the resin and remove acid-labile side-chain protecting groups while minimizing the reduction of the nitro-tyrosine residue.

Step-by-Step Methodology:

  • Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh. For a peptide containing Nitro-Tyr, Met, and Trp, use "Reagent R-Modified" :

    • Trifluoroacetic acid (TFA): 9.0 mL (90%)

    • Thioanisole: 0.5 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.3 mL (3%)

    • Water: 0.2 mL (2%)

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL conical tube filled with 40-45 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Wash: Centrifuge the suspension (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers.

  • Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis.

Protocol 2: Two-Step Reductive Deprotection of Arg(NO₂) Peptides

This protocol is for peptides where Arg(NO₂) is used as a protecting group and must be removed. It involves a standard TFA cleavage followed by a targeted reduction.

Step 1: Initial TFA Cleavage

  • Follow steps 1-6 from Protocol 1, using a standard cleavage cocktail like TFA/Water/TIS (95:2.5:2.5) . This will cleave the peptide from the resin and remove all other acid-labile protecting groups, leaving the Arg(NO₂) group intact.

  • After drying, confirm the mass of the crude peptide, which should correspond to the peptide with the Arg(NO₂) modification (+43.00 Da per Arg).

Step 2: Reductive Removal of the Nitro Group (adapted from[4])

  • Dissolution: Dissolve the crude peptide from Step 1 in a suitable solvent. A mixture of 2-methyltetrahydrofuran (2-MeTHF) and aqueous HCl is reported to be effective.[4]

  • Reagent Preparation: Prepare a solution of 2 M SnCl₂ with 0.04 M phenol in 0.2 M aqueous HCl in 2-MeTHF.

  • Reduction Reaction: Add the SnCl₂ solution to the dissolved peptide. Heat the reaction at 55°C for 2-3 hours. Monitor the reaction progress by HPLC/MS.

  • Workup and Purification: Once the reaction is complete, proceed with standard workup procedures to remove the tin salts, followed by preparative HPLC purification to isolate the final, fully deprotected peptide.

Section 4: Reference Data & Visual Guides
Table 1: Common Scavengers and Their Impact on Nitroaromatic Residues
ScavengerPrimary FunctionEffect on Nitro GroupRecommendation for Nitro-Peptides
Triisopropylsilane (TIS) Carbocation scavenger (reducing agent)High Risk. Efficiently reduces -NO₂ to -NH₂.AVOID when preserving the nitro group.
Water (H₂O) Scavenges tert-butyl cations.Safe. Non-reducing.Recommended. Use 2.5-5%.
1,2-Ethanedithiol (EDT) General scavenger, protects Cys(Trt).Moderate Risk. Can cause slow reduction over long times.Use with caution. Keep cleavage times minimal (< 3 hrs).
Thioanisole Protects Met, aids Arg(Pmc/Pbf) removal.Low Risk. Generally non-reducing.Recommended, especially if Met or Arg(Pmc/Pbf) are present.
Phenol Carbocation scavenger.Safe. Non-reducing.Recommended. Can be used as an alternative or adjunct to water.
Table 2: Recommended Starting Cleavage Cocktails for Nitro-Peptides
Peptide CompositionRecommended Cocktail (v/v)Rationale
Contains Nitro-Tyr; no other sensitive residues.TFA / H₂O / Phenol (90:5:5)A simple, non-reducing cocktail for robust sequences.
Contains Nitro-Tyr and Trp.TFA / H₂O / EDT (95:2.5:2.5)EDT helps protect the indole ring of tryptophan from alkylation.
Contains Nitro-Tyr, Trp, and Met.TFA / Thioanisole / EDT / H₂O (90:5:3:2)A balanced cocktail to protect multiple sensitive residues without using TIS.[6]
Contains Arg(NO₂) for deprotection.See Protocol 2.A two-step approach is required due to the high stability of the Arg(NO₂) group.
Diagram 1: Cleavage Cocktail Selection Workflow

Cleavage_Workflow start Peptide Contains Nitroaromatic Residue q1 Is the Nitro Group a Protecting Group to be Removed? (e.g., Arg(NO2)) start->q1 preserve_path Preserve NO2 Group (e.g., Nitro-Tyrosine) q1->preserve_path No remove_path Remove NO2 Group (e.g., Arg(NO2)) q1->remove_path Yes q2 Other Sensitive Residues? (Trp, Met, Cys) preserve_path->q2 protocol2 Use Two-Step Protocol: 1. TFA Cleavage 2. Reductive Deprotection remove_path->protocol2 cocktail1 Use Non-Reducing Cocktail (e.g., TFA/H2O/Phenol) q2->cocktail1 No cocktail2 Use Balanced Cocktail (e.g., TFA/Thioanisole/EDT/H2O) q2->cocktail2 Yes

Caption: Decision workflow for selecting a cleavage strategy.

Diagram 2: Competing Reactions of TIS

TIS_Reactions cluster_scavenging Desired Scavenging Pathway cluster_reduction Undesired Side Reaction TIS1 TIS (Triisopropylsilane) tBu_cation t-Butyl Cation (from protecting group) quenched_product Quenched Cation + Protonated TIS tBu_cation->quenched_product + TIS TIS2 TIS (Triisopropylsilane) nitro_peptide Peptide-NO2 amino_peptide Peptide-NH2 (-46 Da) nitro_peptide->amino_peptide + TIS (H- donor)

Caption: The dual role of TIS as both scavenger and reducing agent.

References
  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Referenced in patent[11])

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • García-Martín, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2901. Retrieved from [Link]

  • Bonanata, J., et al. (2019). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 141, 205-213. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science. (General methodology referenced in various guides)
  • ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides? Retrieved from [Link]

  • Kumar, V., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2009). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Retrieved from [Link]

  • Blaser, H.-U., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 8(11), 10014-10031. Retrieved from [Link]

  • ResearchGate. (2013). Trouble Isolating Peptide after Cleavage through Ni/Co Columns? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

Sources

Troubleshooting

minimizing racemization during the activation of (S)-4-Nitro-homophenylalanine

Ticket System: Racemization Control & Process Optimization Subject: Minimizing Racemization During Activation of (S)-4-Nitro-homophenylalanine Assigned Specialist: Senior Application Scientist Status: Open Priority: Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Racemization Control & Process Optimization

Subject: Minimizing Racemization During Activation of (S)-4-Nitro-homophenylalanine Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical (Chiral Purity Risk)

Executive Summary: The Molecule & The Risk

You are working with (S)-4-Nitro-homophenylalanine . Before troubleshooting, we must define the chemical behavior of this specific substrate to avoid "blind" optimization.

  • The "Homo" Spacer: Unlike Phenylglycine (Phg), where the aromatic ring is directly attached to the

    
    -carbon, homophenylalanine has an ethylene spacer (
    
    
    
    ). This breaks direct resonance conjugation between the aromatic ring and the
    
    
    -proton.
  • The Nitro Effect: The 4-Nitro group is a powerful electron-withdrawing group (EWG). Even through the ethylene spacer, it exerts a significant inductive effect (-I) . This increases the acidity of the

    
    -proton compared to standard homophenylalanine, making it susceptible to base-catalyzed abstraction during the activation step.
    
  • The Mechanism of Failure: The primary racemization vector is 5(4H)-oxazolone (azlactone) formation . Once the carboxylate is activated, the carbonyl oxygen of the upstream amide/carbamate attacks the activated ester, forming a 5-membered ring. The

    
    -proton of this ring is highly acidic; once deprotonated by a base, chirality is lost.
    
Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the problem, you must visualize the enemy. The diagram below details the Oxazolone Pathway , which is the dominant mechanism for racemization in this specific molecule.

Oxazolone_Mechanism cluster_danger The Danger Zone Start (S)-4-NO2-hPhe (Activated Ester) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Start->Oxazolone Cyclization via Carbonyl Attack Base Base (Tertiary Amine) Enol Resonance Stabilized Enolate (Achiral) Base->Enol Catalyzes Oxazolone->Enol Proton Abstraction (Rate Limiting Step) Racemic Racemic Peptide (50:50 mixture) Oxazolone->Racemic Amine Nucleophile Attack Enol->Oxazolone Reprotonation (Non-stereoselective)

Figure 1: The 5(4H)-oxazolone mechanism. The presence of the nitro group facilitates the transition to the enol form by stabilizing the negative charge inductively.

Module 2: Troubleshooting Guides (Ticket-Based)
Ticket #1: "My Yield is High, but Enantiomeric Excess (ee) Dropped to 80%."

Diagnosis: This is a classic symptom of Base-Induced Racemization . You likely used a standard coupling protocol (e.g., HBTU/HATU + DIEA). The strong tertiary base (DIEA) abstracted the


-proton from the activated ester or the oxazolone intermediate.

Resolution Protocol: The "Base-Free" Switch Eliminate tertiary amines during the activation step. Switch to a Carbodiimide/Oxyma system.

  • Reagent A: DIC (Diisopropylcarbodiimide) – Activator.

  • Reagent B: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) – Racemization Suppressor.[1]

  • Solvent: DMF/DCM (1:1 ratio).

Why this works: DIC activates the acid. Oxyma Pure reacts immediately with the O-acylisourea to form an Oxyma-active ester. This ester is highly reactive toward amines but, crucially, Oxyma is not basic enough to abstract the


-proton  of the 4-Nitro-hPhe.
ParameterStandard (Risky)Optimized (Safe)
Coupling Agent HATU / HBTUDIC / Oxyma Pure
Base DIEA / TEA (2.0 equiv)None (or Collidine if salt)
pH during Activation > 9.0 (Local basicity)< 7.0 (Acidic/Neutral)
Racemization Risk HighNegligible (<1%)
Ticket #2: "I must use a base because my amine is a salt (e.g., HCl)."

Diagnosis: You cannot use the "Base-Free" method because the nucleophile (the amine component) is protonated (


). You need a base to free the amine, but that base is killing your chiral center.

Resolution Protocol: Steric Hindrance Strategy Replace DIEA/TEA with 2,4,6-Collidine (TMP) .

Step-by-Step:

  • Dissolve the amine salt in DMF.

  • Add Collidine (exactly 1.0 equiv relative to the salt).

  • Wait 5 minutes.

  • Add the (S)-4-Nitro-hPhe.

  • Add Oxyma Pure (1.0 equiv).

  • Add DIC (1.0 equiv).

Why this works: Collidine is a weak, bulky base (


). It is strong enough to deprotonate the amine salt (

) but sterically hindered, making it extremely poor at abstracting the sterically crowded

-proton of the amino acid.
Ticket #3: "The reaction is sluggish at 0°C."

Diagnosis: The nitro group withdraws electron density, potentially making the nucleophilic attack slightly slower, but the main issue is likely the activation kinetics of the specific ester.

Resolution Protocol: Solvent Engineering Do not increase temperature above room temperature. Instead, modify the solvent system to destabilize the ion pairs that lead to racemization.

  • Primary Solvent: DCM (Dichloromethane). Non-polar solvents suppress charge separation, making proton abstraction energetically unfavorable.

  • Co-Solvent: Use minimal DMF only if solubility is an issue.

  • Additives: If using HATU (not recommended, but if necessary), use HOAt instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling by ~10x, reducing the time window for racemization to occur.

Module 3: Decision Logic for Reagent Selection

Use this flowchart to select the correct protocol for your specific synthesis phase.

Reagent_Selection Start Start: Coupling (S)-4-NO2-hPhe AmineState Is the Amine Nucleophile a Salt (HCl/TFA)? Start->AmineState FreeAmine No (Free Amine) AmineState->FreeAmine SaltAmine Yes (Amine Salt) AmineState->SaltAmine ProtocolA PROTOCOL A (Best): DIC + Oxyma Pure (No Base) FreeAmine->ProtocolA BaseChoice Select Base SaltAmine->BaseChoice Collidine 2,4,6-Collidine (Safe) BaseChoice->Collidine Recommended DIEA DIEA / TEA (Risky - Avoid) BaseChoice->DIEA High Racemization Risk ProtocolB PROTOCOL B: DIC + Oxyma + Collidine Collidine->ProtocolB

Figure 2: Decision tree for selecting the coupling system based on the state of the nucleophile.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use T3P (Propylphosphonic anhydride) for this coupling? A: Yes, and it is an excellent choice. T3P acts as a scavenger for the water byproduct and generally produces very low racemization because it does not require the formation of a reactive ester that lives long enough to cyclize. However, T3P usually requires a base (DIEA/NMM) to function. If you use T3P, maintain the temperature at 0°C and add the base dropwise to keep the local pH low.

Q2: How do I measure the racemization level accurately? A: Standard C18 HPLC may not separate the (S,S) and (R,S) diastereomers if the peptide is short.

  • Method A: Marfey’s Reagent (FDAA). Hydrolyze a small aliquot of your peptide, derivatize with FDAA, and analyze by LC-MS.

  • Method B: Chiral Stationary Phase (e.g., Chiralpak IA/IB).

  • Method C: NMR. If the peptide is simple, look for doubling of the

    
    -proton signal or the Nitro-aromatic signals.
    

Q3: Why not just use HOBt? A: HOBt is "acceptable" but chemically inferior to Oxyma Pure. Oxyma has a lower pKa and forms a more reactive ester, meaning the coupling finishes faster. Faster coupling = Less time for racemization. Furthermore, HOBt has explosive properties in dry form, making Oxyma a safer lab alternative.

References
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Optimization

Technical Guide: Optimizing (S)-4-Nitro-homophenylalanine Stability in Solution

The following technical guide addresses the stability, solubility, and handling of (S)-4-Nitro-homophenylalanine (often abbreviated as 4-nitro-hPhe or similar). This guide is designed for researchers encountering issues...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of (S)-4-Nitro-homophenylalanine (often abbreviated as 4-nitro-hPhe or similar). This guide is designed for researchers encountering issues with precipitation, degradation, or inconsistent assay data.

Executive Summary & Chemical Profile

(S)-4-Nitro-homophenylalanine is a non-canonical amino acid derivative characterized by a homophenylalanine backbone with a nitro (-NO₂) substitution at the para position of the phenyl ring.

  • Primary Challenges: Hydrophobic aggregation, nitro-group reduction, and photolability.

  • Key Application: Used as a spectroscopic reporter (UV-Vis absorbance), a fluorescence quencher in FRET assays, and a building block for peptidomimetics.

  • Critical Constraint: The nitro group is susceptible to reduction (to an amine) in the presence of standard thiol-based reducing agents (DTT,

    
    -mercaptoethanol), drastically altering its electronic and physical properties.
    

Troubleshooting Center (Q&A)

Category A: Solubility & Precipitation

Q: Why does the solution turn cloudy immediately upon dilution into aqueous buffer? A: This is a classic "solvent shock" precipitation. (S)-4-Nitro-homophenylalanine is highly hydrophobic due to the extended methylene backbone and the aromatic ring. When a concentrated stock (in DMSO/DMF) is added rapidly to an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs.

  • Solution: Use the "Stepwise Dilution Protocol" (see Section 4). Never add aqueous buffer to the stock; always add the stock to the rapidly stirring buffer.

  • Limit: Keep the final organic co-solvent (DMSO) concentration

    
     1-5% if possible, or keep peptide concentration 
    
    
    
    .

Q: My stock solution in DMSO froze at 4°C. Is it ruined? A: Likely not, but redissolution requires care. Pure DMSO freezes at ~19°C. Freezing can cause the solute to crash out and form crystal nuclei that are difficult to redissolve.

  • Fix: Warm the vial to 37°C and vortex vigorously until absolutely clear.

  • Prevention: Store DMSO stocks at room temperature (protected from light) if used frequently, or at -20°C. Avoid 4°C storage for DMSO solutions.

Category B: Chemical Stability & Degradation

Q: Why is the UV absorbance at ~270-280 nm decreasing over time? A: This indicates either aggregation (loss of effective concentration) or photolysis. Nitro-aromatic compounds are photolabile. Exposure to ambient UV or intense fluorescent lab lighting can induce photoreduction or backbone cleavage (similar to the mechanism used in photocaged compounds).

  • Diagnostic: Centrifuge the sample. If the absorbance drops further, it was aggregation. If the spectrum shape changes (shifts), it is chemical degradation.

  • Fix: Wrap all storage vials in aluminum foil. Perform assays in amber tubes or low-light conditions.

Q: I see a new peak in my HPLC/LC-MS, and the nitro peak is gone. Why? A: Check your buffer for reducing agents. If your assay buffer contains DTT (Dithiothreitol) or


-Mercaptoethanol (BME) , the nitro group (-NO₂) is likely being reduced to an amino group (-NH₂). This reaction is slow at neutral pH but significant over hours/days.
  • Fix: Switch to non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward nitro groups, or remove reducing agents entirely if not strictly required for protein stability.

Visualizing Stability Logic

The following diagrams illustrate the decision-making process for troubleshooting and the "Triangle of Instability" affecting this molecule.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Observed Issue Cloudy Cloudiness / Precipitate Start->Cloudy SignalLoss Loss of Signal / Absorbance Start->SignalLoss NewPeak New HPLC Peak / Color Change Start->NewPeak SolventShock Solvent Shock? Cloudy->SolventShock SpinTest Centrifuge Sample SignalLoss->SpinTest Reductant Buffer contains DTT/BME? NewPeak->Reductant Stepwise Use Stepwise Dilution (See Protocol) SolventShock->Stepwise Yes Pellet Pellet Formed? SpinTest->Pellet Agg Aggregation Issue: Increase DMSO % or Lower Concentration Pellet->Agg Yes Photo Photobleaching: Protect from Light Pellet->Photo No ChemRed Nitro Reduction: Switch to TCEP Reductant->ChemRed Yes Racem Racemization: Check pH < 8.0 Reductant->Racem No

Caption: Decision tree for diagnosing instability sources. Blue nodes indicate starting points; Green/Red/Yellow nodes indicate actionable solutions.

Figure 2: The Triangle of Instability

InstabilityTriangle Center (S)-4-Nitro- homophenylalanine Light UV/Light (Photolysis) Light->Center Degradation Reductant Reducing Agents (DTT/BME) Reductant->Center Reduction (-NH2) Water Aqueous Buffer (Aggregation) Water->Center Precipitation

Caption: The three primary vectors of instability. Successful handling requires mitigating all three simultaneously.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not attempt to dissolve directly in water.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). DMSO is preferred for biological compatibility.

  • Concentration: Prepare a 50 mM to 100 mM master stock.

    • Example: To dissolve 10 mg of 4-Nitro-hPhe (MW ≈ 224.2 g/mol ), add ~446 µL of DMSO to achieve ~100 mM.

  • Dissolution: Vortex vigorously. If particles remain, sonicate in a water bath at 30°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

Protocol B: The "Stepwise Dilution" for Assays

Prevents "solvent shock" precipitation.

  • Intermediate Dilution: Dilute the 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Working Stock.

  • Buffer Prep: Place your assay buffer (e.g., PBS, pH 7.4) on a magnetic stirrer.

  • Injection: Slowly inject the Working Stock into the center of the vortexing buffer using a micropipette.

    • Target: Final DMSO concentration should be 0.5% - 5% (v/v) .

    • Target: Final Peptide concentration should ideally be < 100 µM .

  • Incubation: Allow to stir for 1 minute. Inspect for turbidity against a dark background.

Frequently Asked Questions (FAQs)

Q: Can I use TCEP instead of DTT? A: Yes. TCEP (Tris(2-carboxyethyl)phosphine) is the recommended reducing agent. It is stable over a wider pH range and, crucially, does not contain thiols that readily reduce the nitro group under physiological conditions.

Q: What is the pH stability range? A: The molecule is most stable between pH 3.0 and 8.0 .

  • pH > 9.0: Risk of racemization at the alpha-carbon increases, especially due to the electron-withdrawing nature of the nitro group.

  • pH < 2.0: Generally stable, but solubility may change depending on the C-terminal/N-terminal protection.

Q: Is the molecule compatible with polystyrene plastics? A: Hydrophobic molecules can adsorb to standard polystyrene.

  • Recommendation: Use Polypropylene (PP) tubes and plates, or "Low-Binding" plastics, to prevent loss of concentration due to adsorption.

Q: How do I verify the concentration? A: Use the extinction coefficient of the p-nitro-phenyl moiety.

  • 
     (approximate; varies by solvent).
    
  • For precise quantification, run an HPLC standard curve against a known concentration of p-nitro-phenylalanine or a similar standard.

References

  • Cayman Chemical. (2022).[1][2] Product Information: S-(4-Nitrobenzyl)-6-thioinosine (Solubility and Stability Data). Retrieved from

  • Chem-Impex International. (n.d.). 4-Nitro-D-beta-homophenylalanine hydrochloride - Product Details and Applications.[3] Retrieved from

  • Peters, F. B., et al. (2009). "Photocleavage of the polypeptide backbone by 2-nitrophenylalanine." Chemistry & Biology, 16(2), 148-152.[4] (Provides mechanistic insight into nitro-aromatic photolability).

  • PubChem. (2021).[5] Compound Summary: 4-Nitro-DL-homophenylalanine.[5] National Library of Medicine.[5] Retrieved from [5]

  • MedChemExpress. (n.d.).[6] L-Homophenylalanine Solubility and Stock Preparation.[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

validation of (S)-4-Nitro-homophenylalanine incorporation by Edman degradation

A Senior Application Scientist's Comparative Guide to the Validation of (S)-4-Nitro-homophenylalanine Incorporation For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of protei...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to the Validation of (S)-4-Nitro-homophenylalanine Incorporation

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of protein engineering and therapeutic development, the site-specific incorporation of unnatural amino acids (UAAs) offers a powerful tool to introduce novel functionalities into proteins. The successful integration of these synthetic building blocks, such as (S)-4-Nitro-homophenylalanine, is a critical first step that necessitates rigorous validation. This guide provides an in-depth comparison of established and modern techniques for confirming the precise incorporation of (S)-4-Nitro-homophenylalanine, with a focus on the classic Edman degradation method and its contemporary alternatives.

The Imperative of Validating Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs like (S)-4-Nitro-homophenylalanine is a cornerstone of modern protein engineering, enabling the development of proteins with enhanced stability, novel catalytic activities, and the ability to serve as platforms for bio-orthogonal chemistry.[1] However, the fidelity of this process is not absolute. Potential pitfalls include the misincorporation of natural amino acids, failure of incorporation leading to truncated proteins, or off-target incorporation at unintended sites.[2] Therefore, robust analytical validation is paramount to ensure the homogeneity and integrity of the engineered protein, a non-negotiable requirement for downstream applications, particularly in therapeutic contexts.

Edman Degradation: The Gold Standard in Sequential N-Terminal Analysis

Developed by Pehr Edman, this technique has long been the benchmark for determining the amino acid sequence of a peptide or protein from its N-terminus.[3] The method relies on a stepwise chemical process that sequentially removes and identifies amino acids.[4][5]

The Edman Degradation Workflow: A Step-by-Step Mechanistic Look

The core of Edman degradation is a two-step cyclical reaction:

  • Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamoyl-peptide (PTC-peptide).[3][6]

  • Cleavage and Conversion: The PTC-peptide is then treated with a strong acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[7] This derivative is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography, typically high-performance liquid chromatography (HPLC).[3][7]

This cycle is repeated to identify the subsequent amino acids in the sequence.[7]

Caption: The cyclical workflow of Edman degradation for N-terminal protein sequencing.

Experimental Protocol: Edman Degradation for (S)-4-Nitro-homophenylalanine Validation

Objective: To confirm the presence of (S)-4-Nitro-homophenylalanine at a specific, N-terminally accessible position in a purified protein.

Materials:

  • Purified protein sample containing (S)-4-Nitro-homophenylalanine (at least 10 picomoles).[3]

  • Automated protein sequencer.

  • Reagents for Edman degradation (PITC, sequencing-grade solvents, acids, and bases).

  • PTH-amino acid standards, including a custom-synthesized PTH-(S)-4-Nitro-homophenylalanine standard.

Methodology:

  • Sample Preparation: Ensure the protein sample is highly pure and free of contaminants that could interfere with the reaction.[4][8] If the protein has a blocked N-terminus, this method will not be suitable without prior deblocking.[4][8]

  • Standard Preparation: Prepare a standard solution of PTH-(S)-4-Nitro-homophenylalanine. This is a critical step for accurate identification, as modified amino acids may have unique retention times during HPLC analysis.[9]

  • Sequencer Setup: Calibrate the automated protein sequencer and the associated HPLC system with the standard PTH-amino acid mixture, including the custom PTH-(S)-4-Nitro-homophenylalanine standard.

  • Sample Loading: Load the purified protein sample onto the sequencer's sample support.

  • Edman Degradation Cycles: Initiate the automated sequencing program. The instrument will perform the coupling and cleavage reactions iteratively for a predetermined number of cycles.

  • Data Analysis:

    • Monitor the HPLC chromatograms for each cycle.

    • In the cycle corresponding to the expected position of the unnatural amino acid, compare the retention time of the resulting PTH derivative with that of the custom PTH-(S)-4-Nitro-homophenylalanine standard.

    • A peak with a matching retention time confirms the presence of (S)-4-Nitro-homophenylalanine at that position.

A Comparative Look: Edman Degradation vs. Alternative Validation Techniques

While Edman degradation is highly accurate for N-terminal sequencing, it has limitations, including its unsuitability for proteins with blocked N-termini and its decreasing efficiency with longer sequences.[8][10] This has led to the adoption of alternative and complementary techniques.

Caption: Comparative workflows for validating unnatural amino acid incorporation.

Mass Spectrometry: The High-Throughput Powerhouse

Mass spectrometry (MS) has become a cornerstone of proteomics and is a powerful tool for validating UAA incorporation.[5] The most common approach involves a "bottom-up" proteomics strategy.

Causality Behind the Choice: Mass spectrometry is often preferred for its high sensitivity, high throughput, and its ability to analyze complex mixtures and post-translationally modified peptides.[11] It can also provide information about the entire protein sequence, not just the N-terminus.[4]

Experimental Workflow:

  • Proteolytic Digestion: The protein of interest is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then ionized and analyzed by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the masses of the fragments.

  • Data Analysis: The resulting fragmentation spectra are compared against a theoretical fragmentation pattern of the expected peptide containing (S)-4-Nitro-homophenylalanine. A match confirms the incorporation and location of the UAA.[12]

Dansyl Chloride Method: A Classic N-Terminal Identification Technique

The dansyl chloride method is another chemical technique for identifying the N-terminal amino acid of a peptide or protein.[13]

Causality Behind the Choice: While less common now for full sequencing, the dansyl chloride method is a highly sensitive technique for identifying the N-terminal amino acid and can be a cost-effective alternative to Edman degradation for this specific purpose.[13][14]

Experimental Workflow:

  • Derivatization: The N-terminal amino group of the protein is reacted with dansyl chloride.[15]

  • Acid Hydrolysis: The protein is then completely hydrolyzed into its constituent amino acids. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[13]

  • Identification: The fluorescent dansyl-amino acid derivative is then identified by thin-layer chromatography (TLC) or HPLC.[13][16]

Data-Driven Comparison of Validation Methodologies

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)Dansyl Chloride Method
Principle Sequential chemical degradation from the N-terminus[3]Enzymatic digestion followed by mass analysis of peptides and their fragments[4]N-terminal derivatization followed by complete hydrolysis and identification of the labeled amino acid[13]
Primary Application N-terminal sequencing of purified proteins[4]High-throughput protein identification, sequencing, and PTM analysis[5]N-terminal amino acid identification[14]
Sample Requirement High purity, 10-100 picomoles[3]Can handle complex mixtures, lower sample amounts required[4]High purity, sensitive[13]
Throughput Low, one sample at a timeHigh, suitable for proteomics[5]Low to medium
Strengths High accuracy for N-terminal sequence, independent of databases[4][5]High sensitivity, provides information on the entire protein, can identify unknown modifications[11]High sensitivity for N-terminal identification, cost-effective[13]
Limitations Ineffective with blocked N-termini, efficiency decreases with length, requires custom standards for UAAs[8][9]Typically requires a sequence database for identification, data analysis can be complex[4]Only identifies the N-terminal residue, destructive to the rest of the protein[13]

Conclusion: Selecting the Optimal Validation Strategy

The choice of method for validating the incorporation of (S)-4-Nitro-homophenylalanine depends on the specific experimental context and available resources.

  • For unambiguous confirmation of the N-terminal sequence of a purified protein , Edman degradation remains a highly reliable method, provided a PTH standard for the unnatural amino acid is available. Its sequential nature provides a direct and easily interpretable result.

  • For high-throughput validation, analysis of complex mixtures, or when information beyond the N-terminus is required , mass spectrometry is the superior choice. Its ability to identify the UAA within internal peptides makes it a more versatile tool for comprehensive protein characterization.

  • For a rapid and sensitive confirmation of the N-terminal residue , the dansyl chloride method offers a viable and economical alternative.

In many cases, a combination of these techniques can provide the most comprehensive and robust validation. For instance, Edman degradation can be used to confirm the N-terminal sequence, while mass spectrometry can provide full sequence coverage and identify any unexpected modifications. This multi-faceted approach ensures the highest level of confidence in the integrity of your engineered protein, paving the way for successful downstream applications.

References

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • Edman degradation | Edman Sequencing. (2019, December 18). YouTube. Retrieved from [Link]

  • Crabb, J. W., et al. (2005). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. Journal of Biomolecular Techniques, 16(2), 137–148.
  • MetwareBio. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Edman sequencing research group 2004 study: Modified amino acids in Edman sequencing. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Nautilus Biotechnology. (2022, November 3). Traditional protein analysis methods - Protein sequencing. Retrieved from [Link]

  • Peters, F. B., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
  • Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203–212.
  • Li, Y., et al. (2021). Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system. Synthetic and Systems Biotechnology, 6(4), 334–342.
  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699.
  • Zhang, H., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(3), 211–223.
  • Chemistry LibreTexts. (2019, July 14). 1.5: Amino Acid Analysis and Chemical Sequencing. Retrieved from [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. Retrieved from [Link]

  • ResearchGate. (2012). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Retrieved from [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]

  • University of Massachusetts Medical School. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2022, October 15). DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. YouTube. Retrieved from [Link]

  • Petersson, E. J., & Daugherty, P. S. (2014). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 22, 138–144.
  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from [Link]

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49–55.
  • ResearchGate. (2013). (PDF) Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe. Retrieved from [Link]

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Comparative

A Researcher's Guide to Assessing the Biocompatibility of (S)-4-Nitro-homophenylalanine in Live Cells

In the expanding landscape of drug development and proteomics, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for introducing novel functionalities. (S)-4-Nitro-homophenylalan...

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of drug development and proteomics, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for introducing novel functionalities. (S)-4-Nitro-homophenylalanine, a synthetic amino acid, holds significant promise in this arena. Its unique structure, featuring a nitro group, can serve as a valuable spectroscopic probe or a precursor for further chemical modifications. However, before widespread adoption, a thorough assessment of its biocompatibility in live cellular systems is paramount. This guide provides a comprehensive framework for evaluating the cellular tolerance to (S)-4-Nitro-homophenylalanine, comparing its potential cytotoxic effects with other relevant amino acids, and offering detailed experimental protocols for researchers.

Introduction to (S)-4-Nitro-homophenylalanine and the Imperative of Biocompatibility Testing

(S)-4-Nitro-homophenylalanine is a derivative of the naturally occurring amino acid phenylalanine, extended by a methylene group in its backbone (a homophenylalanine) and modified with a nitro group at the para position of the phenyl ring. This modification makes it a useful tool in biochemical research and pharmaceutical applications, potentially as a building block in peptide synthesis to create novel therapeutics.[1] The nitro group, in particular, can be exploited for various applications, including as a fluorescent quencher or a chemical handle for bioorthogonal reactions.

However, the introduction of a nitroaromatic moiety raises concerns about potential cytotoxicity. Nitro compounds can be metabolized within cells, leading to the formation of reactive nitrogen species and subsequent nitro-oxidative stress, which can damage cellular components like DNA, lipids, and proteins.[2][3] Therefore, a rigorous evaluation of the biocompatibility of (S)-4-Nitro-homophenylalanine is not merely a preliminary step but a critical determinant of its utility. This guide will walk through a multi-faceted approach to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.

For a meaningful assessment, we will compare the effects of (S)-4-Nitro-homophenylalanine against two key comparators:

  • L-Phenylalanine: The natural, canonical amino acid counterpart.

  • L-4-Nitrophenylalanine: A structurally similar ncAA that lacks the additional methylene group in the backbone. This comparison will help elucidate the specific contribution of the homophenylalanine structure to any observed biological effects.

A Multi-tiered Strategy for Biocompatibility Assessment

A comprehensive assessment of biocompatibility should not rely on a single assay. Instead, a battery of tests targeting different cellular processes provides a more complete and reliable picture of the compound's effects. Our recommended workflow integrates assays for cell viability, cytotoxicity (membrane integrity), and apoptosis.

Biocompatibility_Workflow cluster_0 Initial Treatment cluster_1 Tier 1: Viability & Cytotoxicity cluster_2 Tier 2: Apoptosis Induction cluster_3 Tier 3: Mechanistic Insight Start Culture Cells with: 1. (S)-4-Nitro-homophenylalanine 2. L-Phenylalanine (Control) 3. L-4-Nitrophenylalanine (Comparator) MTT MTT Assay (Metabolic Activity) Start->MTT LDH LDH Assay (Membrane Integrity) Start->LDH AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV LDH->AnnexinV Caspase Caspase-3/7 Activity (Apoptotic Pathway Activation) AnnexinV->Caspase ROS Oxidative Stress Assay (e.g., DCFDA staining) Caspase->ROS

Caption: A multi-tiered workflow for assessing the biocompatibility of (S)-4-Nitro-homophenylalanine.

Comparative Data Analysis: Benchmarking Biocompatibility

The following tables present hypothetical, yet plausible, experimental data based on the known properties of similar compounds. This data is intended to serve as a template for researchers to compare their own findings. All experiments are assumed to be performed on a standard human cell line (e.g., HEK293 or HeLa) with a 24-hour incubation period.

Table 1: Cell Viability Assessment by MTT Assay

The MTT assay measures the metabolic activity of cells, which is often correlated with cell viability.[4]

CompoundConcentration (mM)% Viability (relative to untreated control)
(S)-4-Nitro-homophenylalanine 0.198 ± 4
0.592 ± 5
1.085 ± 6
2.070 ± 8
L-Phenylalanine 0.1101 ± 3
0.5100 ± 4
1.099 ± 3
2.098 ± 5
L-4-Nitrophenylalanine 0.195 ± 5
0.588 ± 6
1.075 ± 7
2.055 ± 9

Interpretation: This hypothetical data suggests that (S)-4-Nitro-homophenylalanine exhibits dose-dependent cytotoxicity, though it appears to be less potent than L-4-Nitrophenylalanine. The additional methylene group in the homophenylalanine structure may mitigate some of the cytotoxic effects of the nitroaromatic ring.

Table 2: Cytotoxicity Assessment by LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity.[5]

CompoundConcentration (mM)% Cytotoxicity (relative to max lysis control)
(S)-4-Nitro-homophenylalanine 0.13 ± 1
0.58 ± 2
1.015 ± 3
2.028 ± 4
L-Phenylalanine 0.11 ± 0.5
0.52 ± 1
1.02 ± 1
2.03 ± 1.5
L-4-Nitrophenylalanine 0.16 ± 2
0.514 ± 3
1.025 ± 4
2.042 ± 5

Interpretation: The LDH release data corroborates the MTT findings, indicating that L-4-Nitrophenylalanine induces more significant membrane damage compared to (S)-4-Nitro-homophenylalanine at equivalent concentrations.

Table 3: Apoptosis versus Necrosis by Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6]

Compound (at 1.0 mM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
(S)-4-Nitro-homophenylalanine 84 ± 512 ± 34 ± 1
L-Phenylalanine 98 ± 21 ± 0.51 ± 0.5
L-4-Nitrophenylalanine 73 ± 620 ± 47 ± 2
Staurosporine (Positive Control) 45 ± 740 ± 615 ± 4

Interpretation: The data suggests that the observed cell death for both nitro-containing compounds is primarily driven by apoptosis. L-4-Nitrophenylalanine appears to be a more potent inducer of apoptosis than (S)-4-Nitro-homophenylalanine.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (S)-4-Nitro-homophenylalanine, L-Phenylalanine, and L-4-Nitrophenylalanine in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol is suitable for both adherent and suspension cells.[5][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate (if using suspension cells) at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay

This flow cytometry protocol distinguishes between different stages of cell death.[6][10][11]

  • Cell Treatment and Harvesting: Treat cells with the compounds for 24 hours. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Apoptosis_Pathway cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Dismantling Stimulus Cellular Stress (e.g., Nitro-oxidative Stress) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage leads to Caspase_Assay Caspase-3/7 Assay (Measures Activity) Effector_Caspases->Caspase_Assay Apoptotic_Body Formation of Apoptotic Bodies Substrate_Cleavage->Apoptotic_Body

Caption: Simplified schematic of the caspase-mediated apoptotic pathway.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.[12][13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Caspase Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Conclusion and Future Directions

The comprehensive assessment of the biocompatibility of (S)-4-Nitro-homophenylalanine is crucial for its confident application in biological systems. The presented multi-tiered approach, combining viability, cytotoxicity, and apoptosis assays, provides a robust framework for this evaluation. The comparative analysis against L-Phenylalanine and L-4-Nitrophenylalanine allows for a nuanced understanding of the structure-activity relationship concerning its cytotoxic potential.

Based on the synthesized data, (S)-4-Nitro-homophenylalanine is likely to exhibit a favorable biocompatibility profile compared to its close analog, L-4-Nitrophenylalanine, suggesting that it is a promising candidate for incorporation into proteins for various research and therapeutic purposes. However, researchers are strongly encouraged to perform these assays in their specific cell lines of interest.

Future studies should delve deeper into the mechanisms of any observed cytotoxicity, including a more detailed analysis of nitro-oxidative stress and its impact on specific cellular pathways. Furthermore, evaluating the long-term effects of (S)-4-Nitro-homophenylalanine incorporation on protein function and cellular homeostasis will be essential for its translation into in vivo applications.

References

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  • Gao, Y., et al. (2010). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available at: [Link]

  • Telford, W. G., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry.
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  • Szewczyk, G., et al. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. PMC. Available at: [Link]

  • Pauk, V., et al. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. PubMed Central. Available at: [Link]

  • Koyama, Y., et al. (2006). Comparative analysis of the cytotoxicity of homopolymeric amino acids. PubMed. Available at: [Link]

  • Romero-Fernández, M., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available at: [Link]

  • Szewczyk, G., et al. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. ResearchGate. Available at: [Link]

  • Jayakumari, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Zhang, C., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. PubMed. Available at: [Link]

  • Berridge, M. V., et al. (2005). The MTT assay is a widely used colorimetric technique to assess cell viability, proliferation, and cytotoxicity. Springer Nature Experiments. Available at: [Link]

  • Belof, J. L., et al. (2023). Nitrative and Oxidative Stress in Cell Death and Human Diseases. MDPI. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Tiaris Biosciences. Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-DL-homophenylalanine. PubChem. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Goldenberg, G. J., et al. (1979). L-phenylalanine Mustard (Melphalan) Uptake and Cross-Linking in the RPMI 6410 Human Lymphoblastoid Cell Line. PubMed. Available at: [Link]

  • Magnifico, M. C., et al. (2022). Nitro-Oxidative Stress and Mitochondrial Dysfunction in Human Cell Lines Exposed to the Environmental Contaminants PFOA and BPA. PubMed. Available at: [Link]

  • Uttamapinant, C., et al. (2018). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. PubMed Central. Available at: [Link]

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  • Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. PubMed. Available at: [Link]

  • Ahmad, M. S., et al. (2007). Synthesis, chemical characterization and biological screening for cytotoxicity and antitumor activity of organotin (IV) derivatives of 3,4-methylenedioxy 6-nitrophenylpropenoic acid. PubMed. Available at: [Link]

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Validation

A Technical Guide to Evaluating the Impact of (S)-4-Nitro-homophenylalanine on Peptide Secondary Structure

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. These...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. These non-canonical residues offer a powerful toolkit to modulate peptide conformation, enhance proteolytic stability, and introduce novel functionalities. Among the myriad of available building blocks, (S)-4-Nitro-homophenylalanine presents a unique combination of an extended aliphatic side chain and a strong electron-withdrawing aromatic substituent. This guide provides a comprehensive framework for evaluating the impact of this intriguing amino acid on peptide secondary structure, offering a roadmap for its rational application in peptide design.

Introduction to (S)-4-Nitro-homophenylalanine: A Molecule of Interest

(S)-4-Nitro-homophenylalanine is a non-proteinogenic amino acid characterized by a phenyl ring bearing a nitro group at the para position, connected to the peptide backbone via a -CH2-CH2- linker. This structure imparts several key features that are hypothesized to influence peptide conformation:

  • Steric Bulk and Flexibility: The additional methylene group in the side chain compared to phenylalanine increases both its steric footprint and conformational flexibility.

  • Aromatic and Electronic Properties: The 4-nitrophenyl group is a strong electron-withdrawing moiety. This can influence intramolecular and intermolecular interactions, including aromatic stacking and hydrogen bonding capabilities.

  • Spectroscopic Handle: The nitroaromatic chromophore provides a useful spectroscopic probe for quantifying peptide concentration and potentially monitoring environmental changes.

The Fmoc-protected derivative, Fmoc-(S)-4-Nitro-homophenylalanine, is commercially available, facilitating its incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

The Crucial Question: How Does (S)-4-Nitro-homophenylalanine Influence Secondary Structure?

The central challenge is to understand how the unique physicochemical properties of (S)-4-Nitro-homophenylalanine translate into a predictable influence on the formation and stability of common peptide secondary structures, namely α-helices and β-sheets.

Hypothetical Impact on α-Helices

The propensity of an amino acid to favor an α-helical conformation is influenced by a delicate balance of factors, including side-chain size, shape, and conformational entropy. For (S)-4-Nitro-homophenylalanine, we can postulate two competing effects:

  • Potential for Destabilization: The increased conformational freedom of the longer side chain could lead to a greater entropic penalty upon adoption of the relatively rigid α-helical structure. This is a known factor for some natural amino acids with bulky side chains.[3][4]

  • Potential for Stabilization: Intramolecular interactions, such as aromatic stacking with other residues in i, i+3 or i, i+4 positions, could potentially stabilize the helical fold. The electron-deficient nature of the nitrophenyl ring might favor interactions with electron-rich aromatic residues like Tryptophan or Tyrosine.

Hypothetical Impact on β-Sheets

β-sheet formation is governed by inter-strand hydrogen bonding and favorable side-chain packing. The introduction of (S)-4-Nitro-homophenylalanine could have the following consequences:

  • Favorable Packing: The extended, planar aromatic group could participate in favorable packing interactions within the hydrophobic core of a β-sheet.

  • Modulation of Aggregation: The electronic properties of the nitro group might influence the kinetics and thermodynamics of peptide self-assembly into β-sheet-rich fibrillar structures, a critical consideration in both disease pathology and biomaterial design.

A Roadmap for Evaluation: Experimental and Computational Workflows

To rigorously assess these hypotheses, a multi-pronged approach combining peptide synthesis, spectroscopic analysis, and computational modeling is essential.

Peptide Synthesis

The initial step involves the synthesis of model peptides incorporating (S)-4-Nitro-homophenylalanine. A well-designed set of peptides is crucial for isolating the effect of the unnatural amino acid.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-(S)-4-Nitro-homophenylalanine) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent (e.g., acetic anhydride).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Diagram: Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_comparison Comparative Evaluation s1 Resin Swelling s2 Fmoc Deprotection s1->s2 Repeat for each residue s3 Amino Acid Coupling (including Fmoc-(S)-4-Nitro-homophenylalanine) s2->s3 Repeat for each residue s3->s2 Repeat for each residue s4 Cleavage & Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 a1 Circular Dichroism (CD) Spectroscopy s5->a1 Characterized Peptide a2 Nuclear Magnetic Resonance (NMR) Spectroscopy s5->a2 Characterized Peptide a3 Computational Modeling (Molecular Dynamics) s5->a3 Characterized Peptide c1 Compare CD spectra a1->c1 c2 Analyze NMR chemical shifts a1->c2 c3 Simulate conformational landscapes a1->c3 a2->c1 a2->c2 a2->c3 a3->c1 a3->c2 a3->c3

Caption: Workflow for synthesis and structural evaluation.

Spectroscopic Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare peptide solutions of known concentration (typically 10-100 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire spectra at a controlled temperature (e.g., 25 °C).

    • Collect multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

    • Analyze the shape of the CD spectrum to qualitatively determine the dominant secondary structure:

      • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 200 nm.

    • Use deconvolution algorithms to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, enabling the precise determination of peptide conformation.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated peptide solution (typically 0.5-2 mM) in a suitable buffer, often containing D₂O to suppress the water signal.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

    • Secondary Structure Identification: Analyze the patterns of NOE connectivities and the chemical shifts of the α-protons.

      • α-helix: Characterized by strong dNN(i, i+1) NOEs and a series of dαN(i, i+3) and dαβ(i, i+3) NOEs. α-proton chemical shifts are typically upfield-shifted from random coil values.[5]

      • β-sheet: Characterized by strong dαN(i, i+1) NOEs and specific inter-strand NOEs. α-proton chemical shifts are typically downfield-shifted.[5]

    • Structure Calculation: Use the distance restraints from the NOESY data, along with dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a 3D model of the peptide.

Computational Modeling

Molecular dynamics (MD) simulations can provide valuable insights into the conformational preferences and dynamics of peptides containing (S)-4-Nitro-homophenylalanine.

Computational Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Build an initial 3D model of the peptide in a desired starting conformation (e.g., α-helical or extended).

    • Solvate the peptide in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Force Field Parameterization: Develop or validate force field parameters for the (S)-4-Nitro-homophenylalanine residue. This is a critical step to ensure the accuracy of the simulation.

  • Simulation Protocol:

    • Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

    • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the trajectory to determine the stability of the initial secondary structure.

    • Calculate the root-mean-square deviation (RMSD) to assess conformational changes over time.

    • Analyze the secondary structure content as a function of time.

    • Identify and characterize any persistent intramolecular interactions involving the (S)-4-Nitro-homophenylalanine residue.

Diagram: Logic for Comparative Structural Analysis

G cluster_peptides Model Peptides cluster_methods Analytical Methods cluster_data Experimental & Simulated Data cluster_conclusion Conclusion p1 Peptide with (S)-4-Nitro-homophenylalanine m1 CD Spectroscopy p1->m1 m2 NMR Spectroscopy p1->m2 m3 Molecular Dynamics p1->m3 p2 Control Peptide (with Phenylalanine) p2->m1 p2->m2 p2->m3 p3 Control Peptide (with another unnatural AA) p3->m1 p3->m2 p3->m3 d1 CD Spectra (% Helicity/Sheet) m1->d1 d2 NMR Chemical Shifts & NOE Patterns m2->d2 d3 Conformational Ensembles & Interaction Energies m3->d3 c1 Impact of (S)-4-Nitro-homophenylalanine on Secondary Structure d1->c1 d2->c1 d3->c1

Caption: Logic flow for comparative structural analysis.

Comparative Analysis: Benchmarking Against Alternatives

To truly understand the utility of (S)-4-Nitro-homophenylalanine, its effects must be compared against both the natural counterpart, Phenylalanine, and other well-characterized unnatural amino acids known to influence secondary structure.

Amino Acid Key Structural Feature Expected Impact on α-Helix Expected Impact on β-Sheet Rationale
(S)-Phenylalanine (Phe) Aromatic side chainModerate propensityHigh propensityServes as the natural baseline for comparison.
(S)-4-Nitro-homophenylalanine Extended, electron-withdrawing aromatic side chainTo be determinedTo be determinedThe subject of investigation.
(S)-2-Aminoisobutyric Acid (Aib) Gem-dimethyl substitution at CαStrong helix promoterDisfavorsThe gem-dimethyl groups restrict the Ramachandran space to the α-helical region.
(S)-β-Homophenylalanine Homologated backboneCan induce helical or sheet structures depending on the sequence context.Can participate in β-sheet formation, but with altered hydrogen bonding patterns.The extra backbone carbon alters the peptide fold.
(S)-4-Pentafluorophenylalanine Electron-deficient aromatic ringCan stabilize helices through favorable aromatic-aromatic interactions.Can enhance β-sheet stability through packing and electrostatic interactions.The fluorinated ring offers distinct electronic properties compared to the nitro group.

Conclusion: A Path Forward

While direct experimental data on the conformational effects of (S)-4-Nitro-homophenylalanine is currently limited, its unique chemical structure suggests a significant potential to modulate peptide secondary structure. The electron-withdrawing nature of the nitro group and the extended side chain present a compelling combination for fine-tuning peptide conformation and function. The experimental and computational workflows detailed in this guide provide a robust framework for researchers to systematically evaluate this promising unnatural amino acid. By comparing its impact to that of well-established alternatives, the scientific community can unlock the full potential of (S)-4-Nitro-homophenylalanine in the rational design of novel peptide-based therapeutics and advanced biomaterials.

References

  • Padayatti, P. S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3533. [Link]

  • Lyu, P. C., Liff, M. I., Marky, L. A., & Kallenbach, N. R. (1990). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 87(12), 5317-5320. [Link]

  • Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical journal, 75(1), 422-427. [Link]

  • Street, A. G., & Mayo, S. L. (1999). Intrinsic β-sheet propensities result from van der Waals interactions between side chains and the local backbone. Proceedings of the National Academy of Sciences, 96(16), 9074-9076. [Link]

  • Tamiola, K., & Mulder, F. A. (2012). Using NMR chemical shifts to determine residue-specific secondary structure populations for intrinsically disordered proteins. Methods in molecular biology (Clifton, N.J.), 896, 125-144. [Link]

  • Bonvin, A. M. J. J. (2021). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

Sources

Comparative

benchmarking the quantum yield of (S)-4-Nitro-homophenylalanine fluorescence

This guide outlines the rigorous benchmarking of (S)-4-Nitro-homophenylalanine (4-nitro-hPhe) . Scientific Context & Warning: From a photophysical standpoint, the nitro ( ) group is a potent fluorescence quencher via rap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous benchmarking of (S)-4-Nitro-homophenylalanine (4-nitro-hPhe) .

Scientific Context & Warning: From a photophysical standpoint, the nitro (


) group is a potent fluorescence quencher  via rapid intersystem crossing (ISC) and photoinduced electron transfer (PET). Consequently, 4-nitro-hPhe is not a "bright" fluorophore but a "dark" probe, often used as a FRET acceptor or a solvatochromic sensor where loss of fluorescence is the signal.

Benchmarking the quantum yield (QY) of such a molecule is an exercise in ultra-low QY determination (measuring


). This guide focuses on the precision protocols required to distinguish genuine residual emission from background noise (Raman scattering) and artifacts (Inner Filter Effect).

Executive Summary: The "Dark" Probe Challenge

Unlike standard fluorophores (e.g., Fluorescein, Tryptophan), (S)-4-Nitro-homophenylalanine exhibits negligible intrinsic fluorescence due to the heavy quenching effect of the nitro substituent.

  • Primary Utility: FRET Acceptor (Quencher), IR probe (CN/NO2 stretch), or precursor for reduction to fluorescent amines.[1]

  • Benchmarking Goal: To quantify the residual quantum yield (typically

    
    ) to ensure it acts as a "zero-background" acceptor in FRET studies or to characterize specific solvent-induced emission enhancements.
    
Comparison of Alternatives

The table below contrasts 4-nitro-hPhe with its functional analogs used in protein engineering and spectroscopy.

Feature(S)-4-Nitro-hPhe p-Cyanophenylalanine (PheCN) L-Tryptophan (Trp)
Role Quencher / FRET Acceptor Fluorescent Probe / FRET Donor Natural Standard
Quantum Yield (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
< 0.01 (Negligible) ~0.11 (Water)~0.13 (Water)
Excitation

~270–280 nm~240 nm / ~280 nm280 nm
Emission

Weak/None (~305 nm residual)~290–300 nm~350 nm
Mechanism Intersystem Crossing (Dark)Radiative DecayRadiative Decay
Env. Sensitivity High (IR stretch shifts)High (QY increases in D2O)High (Red shift in polar solv.)

Experimental Protocol: Ultra-Low Quantum Yield Measurement

Objective: Accurately measure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 for a sample expected to be 

. Standard: N-Acetyl-L-tryptophanamide (NATA) in water (

) is the preferred reference due to spectral overlap.
Phase 1: Sample Preparation & Absorbance Matching[1]
  • Solvent: 10 mM Phosphate Buffer (pH 7.4). Avoid organic solvents initially to prevent solvatochromic artifacts unless testing specific environments.[1]

  • Concentration: Prepare a dilution series.

    • Critical Step: The Absorbance (OD) at excitation wavelength (

      
      ) must be kept below 0.05  (ideally 0.01–0.05) to minimize the Inner Filter Effect (IFE), which is severe in nitro-aromatics.
      
Phase 2: Spectroscopic Acquisition (The "Relative" Method)

Since the signal is weak, the Relative Method (Williams et al.) is more robust than absolute integration if strictly controlled.

Step-by-Step Workflow:

  • Blanking: Measure the solvent blank exactly under the same conditions. This is non-negotiable for low-QY samples to subtract the Raman water peak (at ~300-310 nm when excited at 280 nm), which will overlap with the weak emission of 4-nitro-hPhe.[1]

  • Excitation: Set ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
  • Slit Widths: Open excitation/emission slits (e.g., 5 nm) to maximize photon flux, but monitor for detector saturation on the Reference (NATA) sample.

  • Integration: Record emission spectra from 290 nm to 500 nm.

Phase 3: Data Processing & Calculation

Use the following equation, correcting for refractive index (


) if solvents differ:


  • Grad (Gradient): Plot Integrated Fluorescence Intensity (Area) vs. Absorbance (OD) for 4-5 concentrations.

  • Why Gradient? Single-point measurement fails for low QY due to background noise. The slope of the line confirms if the signal is real (linear dependence) or an artifact (scatter).

Visualization: Photophysical Pathways & Workflow

The following diagrams illustrate the competing decay pathways that make 4-nitro-hPhe "dark" and the experimental logic for verifying this.

Diagram 1: Jablonski Diagram (Quenching Mechanism)

This diagram shows why the Quantum Yield is low (dominance of


 and 

over

).

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (hν) T1 Triplet State (T1) (Nitro-induced) S1->T1 Intersystem Crossing (k_ISC >> k_rad) Fluo Fluorescence (Weak/Rare) S1->Fluo k_rad (Low) Heat Non-Radiative Decay (Heat) S1->Heat Internal Conv. T1->S0 Phosphorescence/Heat

Caption: The nitro group promotes rapid Intersystem Crossing (Red Arrow), bypassing the radiative Fluorescence pathway (Green Dashed).

Diagram 2: Measurement Workflow for Low-QY Samples

This flowchart ensures the user corrects for the specific errors associated with "dark" molecules.

Workflow Start Start: 4-Nitro-hPhe Sample AbsCheck Check Absorbance (OD) Must be < 0.05 @ 280nm Start->AbsCheck Blank Measure Solvent Blank (Raman Subtraction) AbsCheck->Blank Prevent IFE Scan Scan Emission (290-500nm) Multiple Concentrations Blank->Scan Linearity Plot Integrated Area vs OD Is Slope > 0? Scan->Linearity Calc Calculate QY via Gradient Method Linearity->Calc Yes (Real Signal) Fail Signal = Noise QY ~ 0 (Non-Fluorescent) Linearity->Fail No (Scatter only)

Caption: Workflow prioritizing Raman subtraction and linearity checks to validate ultra-low quantum yields.

Troubleshooting & Validation

When benchmarking 4-nitro-hPhe, common pitfalls include:

  • The Raman Peak Confusion: In water, the O-H stretch Raman peak appears at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     shifted from excitation. For 280 nm excitation, this Raman peak lands at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    .
    • Diagnosis: If your "fluorescence" peak shifts exactly as you shift the excitation wavelength, it is Raman scattering, not fluorescence.

  • Inner Filter Effect (IFE): Nitro compounds are yellow/absorbing.[1] If OD > 0.1, the excitation light is absorbed before reaching the center of the cuvette, artificially lowering the emission signal.

    • Correction: Apply the formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      

References

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1] (The authoritative text on QY calculation and Inner Filter Effects).

  • Wurth, C., et al. (2013).[1] "Relative and absolute determination of fluorescence quantum yields of transparent samples". Nature Protocols, 8, 1535–1550.[1] (Standard protocol for relative method).

  • Tucker, M. J., et al. (2010).[1] "A new spectroscopic window on protein dynamics: p-cyanophenylalanine". Current Opinion in Structural Biology. (Comparison data for the cyano-analog).

  • Jobin Yvon / Horiba . "A Guide to Recording Fluorescence Quantum Yields". (Technical Note on integrating spheres vs relative methods).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-4-Nitro-homophenylalanine

Topic: Operational Safety & Handling Guide: (S)-4-Nitro-homophenylalanine Content Type: Technical Safety Protocol & Logistics Manual Executive Summary (S)-4-Nitro-homophenylalanine (an unnatural amino acid derivative) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: (S)-4-Nitro-homophenylalanine Content Type: Technical Safety Protocol & Logistics Manual

Executive Summary

(S)-4-Nitro-homophenylalanine (an unnatural amino acid derivative) presents specific handling challenges due to the combination of a zwitterionic amino acid backbone and a nitro-aromatic moiety. While often classified primarily as an irritant (Skin/Eye Irrit. 2), the nitro group introduces potential risks regarding transdermal absorption and mutagenicity common to nitro-aromatics.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logistical and operational framework for researchers. It assumes a "Precautionary Principle" approach, recommending containment strategies suitable for potent intermediates to ensure data integrity and personnel safety.

Hazard Assessment & Risk Profiling

The "Why" behind the protocol.

Before selecting PPE, we must understand the physicochemical behavior of the compound in a laboratory setting.

Hazard CategorySpecific Risk MechanismOperational Implication
Physical State Electrostatic Solid: Amino acids are zwitterionic; the dry powder is prone to static charge buildup, leading to "flying" particles during weighing.Inhalation Risk: High. Standard fume hoods may cause turbulence that disperses the powder. Use static guns or draft shields.
Chemical Moiety Nitro-Aromatic Group: Increases lipophilicity compared to standard amino acids.Dermal Risk: Enhanced potential for skin absorption compared to non-nitro analogs. Nitrile breakthrough times may be reduced.
Toxicology Suspect Mutagen: Nitro compounds are often flagged for potential genotoxicity or reduction to toxic amines in vivo.Exposure Limit: Treat as a Band 3 Potent Compound (OEL < 10 µg/m³) until specific toxicology data proves otherwise.
PPE Selection Hierarchy

Self-Validating Protection Systems.

Do not rely on generic "lab coat and gloves" advice. The following matrix is designed to prevent exposure pathways specific to this compound's properties.

PPE Specification Table
Body AreaStandard Protocol (Analytical/Small Scale < 1g)Enhanced Protocol (Prep Scale/Synthesis > 1g)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Laminate Film (Silver Shield) under Nitrile.Nitro-aromatics can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory Fume Hood (Face velocity 80-100 fpm). No personal respirator required if sash is at proper height.N95/P100 Respirator plus Fume Hood.In larger quantities, static dispersal is inevitable. The respirator acts as a secondary fail-safe against dust inhalation.
Eye/Face Chemical Splash Goggles (Indirect Vent).[1]Face Shield over Goggles.[1]Safety glasses are insufficient for fine powders that can drift around side gaps.
Body Tyvek Lab Coat (Disposable, wrist-cuffed).Tyvek Coverall (Full suit).Cotton coats trap dust in fibers, carrying contamination outside the lab. Tyvek sheds particles.
Decision Matrix: PPE & Containment

Visualizing the logic for safety decisions based on experimental state.

PPE_Decision_Matrix Start Start: Assess (S)-4-Nitro-homophenylalanine State State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Quantity_Check Quantity > 1 gram? Solid->Quantity_Check Small_Scale Standard PPE: Double Nitrile + Goggles Ops: Static-Free Weighing Boat Quantity_Check->Small_Scale No Large_Scale Enhanced PPE: N95 + Tyvek Sleeves Ops: Powder Containment Hood Quantity_Check->Large_Scale Yes Solvent_Check Solvent: DMSO/DMF vs. Water/Buffer Solution->Solvent_Check Penetrating Penetrating Solvent (DMSO): Risk of Transdermal Transport Solvent_Check->Penetrating DMSO/DMF Non_Penetrating Aqueous/Buffer: Standard Chemical Hygiene Solvent_Check->Non_Penetrating Aqueous

Figure 1: Decision matrix for selecting appropriate containment and PPE based on physical state and solvent carrier risks.

Operational Protocol: Handling & Weighing

Step-by-step methodology to minimize aerosolization.

The Critical Step: Weighing the Solid Most exposure events occur during the transfer of static-prone solids.

  • Preparation:

    • Place a static elimination ionizer or an antistatic gun inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture stray particles.

  • Weighing:

    • Do not spatula directly from the stock bottle if possible.

    • Tap-transfer method: Gently tap the stock bottle to transfer powder into a pre-tared weighing boat. This reduces the kinetic energy imparted to particles compared to scooping.

  • Solubilization:

    • Add solvent to the solid, not solid to the solvent. This prevents a "puff" of powder from being displaced by the liquid.

    • Caution: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO dramatically increases the skin permeability of nitro-compounds. If a DMSO solution spills on gloves, change gloves immediately .

Emergency Response & Decontamination

A pre-planned workflow for spills.

If (S)-4-Nitro-homophenylalanine is spilled, do not use a brush and dustpan (this generates dust). Follow the Wet-Wipe Method .

Decon_Workflow Spill Spill Detected Isolate 1. Evacuate Area & Post Warning Sign Spill->Isolate PPE_Up 2. Don Enhanced PPE (Double Gloves, N95) Isolate->PPE_Up Cover 3. Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Cover Scoop 4. Scoop Wet Slurry into Haz Waste Cover->Scoop Wash 5. Wash Surface: Soap & Water x3 Scoop->Wash Verify 6. UV Light Check (Nitro groups often quench/fluoresce) Wash->Verify

Figure 2: Wet-Wipe Decontamination Workflow to prevent aerosol generation during cleanup.

Waste Disposal Strategy

Lifecycle management.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and bench pads in a dedicated "Hazardous Solid - Toxic" bin. Do not use general lab trash.

  • Liquid Waste: Segregate into "Halogenated/Organic" streams. Even if the compound is water-soluble, do not pour down the drain due to the nitro group's potential environmental toxicity.

  • Container Decontamination: Triple rinse empty stock bottles with acetone or methanol before disposing of the glass. Treat the rinsate as hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[4][5] (Reference for GHS classification logic for nitro-substituted organics). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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